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  • Product: 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid
  • CAS: 313259-91-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Characterization of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Profiling a Novel Benzoic Acid Derivative In the landscape of drug discovery and development, the meticulous characterization of a mo...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Profiling a Novel Benzoic Acid Derivative

In the landscape of drug discovery and development, the meticulous characterization of a molecule's physicochemical properties is a foundational pillar upon which all subsequent research is built. These properties govern a compound's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide focuses on 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid, a sulfonamide-containing benzoic acid derivative.

It is critical to note that while this molecule holds potential structural similarities to established compounds, there is a notable scarcity of publicly available experimental data for this specific chemical entity. The CAS number 34642-77-0, sometimes erroneously associated with this class of molecule, is correctly assigned to Amoxicillin Sodium[1][2]. Therefore, this document serves a dual purpose: to outline the computed and theoretical properties of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid and, more importantly, to provide a comprehensive framework of the experimental methodologies required for its full characterization, drawing context from structurally related analogs.

Part 1: Molecular Structure and Computed Properties

The initial step in characterizing any new chemical entity is to understand its fundamental structural and electronic attributes. These can be reliably predicted using computational models, providing a baseline for subsequent experimental validation.

Chemical Structure:

  • IUPAC Name: 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid

  • Core Moieties: The molecule integrates three key functional groups that dictate its chemical behavior:

    • A benzoic acid group, which imparts acidic properties.

    • A sulfonamide linker, a common feature in many therapeutic agents.

    • A diethylamino group, which introduces a basic, lipophilic character.

These features suggest a molecule with complex pH-dependent behavior and the potential for multiple intermolecular interactions.

PropertyPredicted ValueSource / Comment
Molecular Formula C₁₂H₁₇NO₄SBased on chemical structure.
Molecular Weight 271.33 g/mol Based on chemical structure.
XLogP3 ~2.0 - 3.0Estimated based on analogs like 3-(diethylsulfamoyl)benzoic acid (XLogP3: 1.3)[3] and Probenecid (LogP: 3.21)[4]. The 4-methyl group increases lipophilicity.
Hydrogen Bond Donors 1From the carboxylic acid group.
Hydrogen Bond Acceptors 5From the sulfonyl and carboxyl oxygens and the sulfonamide nitrogen.
Rotatable Bond Count 5Indicating conformational flexibility.

Part 2: Essential Experimental Physicochemical Protocols

The following sections detail the critical experimental procedures necessary to define the physicochemical profile of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid. The causality behind experimental choices and the integration of self-validating systems are emphasized.

Melting Point and Thermal Behavior Analysis

Importance: The melting point is a crucial indicator of purity. A sharp melting range typically signifies a highly pure compound. Furthermore, thermal analysis by Differential Scanning Calorimetry (DSC) can reveal polymorphism, solvation states, and degradation temperatures, which are vital for formulation and stability studies.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 1-3 mg of the synthesized and purified compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere. A common temperature range would be from ambient (e.g., 25 °C) to a temperature beyond the expected melt (e.g., 250 °C).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak provides an indication of purity. For context, the related compound Probenecid exhibits a melting point between 198-200 °C[4].

Solubility Determination

Importance: Aqueous solubility is a primary determinant of a drug's absorption and bioavailability. For an ionizable compound like a carboxylic acid, solubility is highly dependent on pH. Determining this pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for developing parenteral formulations.

Experimental Protocol: pH-Dependent Equilibrium Solubility (Shake-Flask Method)

  • Buffer Preparation: Prepare a series of biocompatible buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Sample Incubation: Add an excess amount of the compound to vials containing each buffer. This ensures that a saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, filter the samples (e.g., using a 0.22 µm PVDF filter) to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Data Interpretation: Plot solubility (e.g., in mg/mL or µM) against pH. For this compound, significantly lower solubility is expected at low pH where the carboxylic acid is protonated, and higher solubility is expected at neutral and basic pH where it is deprotonated (ionized). Studies on Probenecid show its solubility can be dramatically increased by forming salts, highlighting the importance of ionization[5][6].

Dissociation Constant (pKa) Measurement

Importance: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. It quantitatively defines the pH-solubility relationship and is critical for predicting a drug's absorption site in the body. The target molecule is amphoteric, with an acidic pKa from the carboxylic acid and a potential basic pKa associated with the diethylamino group.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 0.01 M) in a suitable solvent system, often a co-solvent like methanol/water to ensure initial solubility.

  • Titration: While monitoring the pH with a calibrated electrode, incrementally add a standardized titrant (e.g., 0.1 M NaOH to titrate the acidic group, followed by 0.1 M HCl to back-titrate and determine the basic pKa).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region(s) in the titration curve, often calculated using the first or second derivative of the curve.

Lipophilicity (LogP / LogD)

Importance: Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance[7]. The partition coefficient (LogP) measures this for the neutral species, while the distribution coefficient (LogD) measures it at a specific pH, accounting for all ionic and neutral species.

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

  • System Preparation: Prepare a biphasic system of n-octanol and a phosphate buffer at pH 7.4. The two phases must be pre-saturated with each other.

  • Partitioning: Add a known amount of the compound to the system.

  • Equilibration: Agitate the mixture vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Carefully sample each phase and determine the compound's concentration in both the aqueous and octanol layers using a validated HPLC-UV method.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Part 3: Analytical Workflow and Purity Assessment

A robust analytical workflow is essential to confirm the identity and ensure the purity of each synthesized batch before its use in further studies. This workflow is a self-validating system where each step confirms the success of the previous one.

G cluster_0 Synthesis & Purification cluster_1 Characterization & Quality Control cluster_2 Downstream Applications Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification Structure Structural Confirmation (NMR, LC-MS) Purification->Structure Purified Compound Purity Purity & Quantification (RP-HPLC-UV, >95%) Structure->Purity Identity Confirmed Thermal Thermal Properties (DSC) Purity->Thermal Solubility Solubility & pKa Profiling Purity->Solubility Biological Biological Screening (In Vitro / In Vivo) Purity->Biological Qualified Material

Caption: Analytical workflow for novel compound characterization.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

Rationale: RP-HPLC is the gold standard for determining the purity of small organic molecules due to its high resolution and sensitivity. The method separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. This protocol is based on established methods for analyzing sulfonamides[8][9].

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photo-Diode Array (PDA) detector.

  • Column: A C18 stationary phase column (e.g., YMC-Triart C8 (250x4.6 mm), 5µm) is a suitable starting point[8].

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient elution is necessary to resolve both polar and nonpolar impurities effectively.

    • Start at 5-10% B for 2-3 minutes.

    • Ramp to 95% B over 15-20 minutes.

    • Hold at 95% B for 3-5 minutes.

    • Return to initial conditions and equilibrate for 5-7 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm or 265 nm)[8]. A PDA detector allows for peak purity analysis by comparing spectra across the peak.

  • Sample Preparation: Dissolve the compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 5-10 µL of the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

References

  • Hou, B., et al. (2024). Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4911, Probenecid. Available at: [Link]

  • Hou, B., et al. (2024). Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. ResearchGate. Available at: [Link]

  • Di, L. (2015). How Physicochemical Properties of Drugs Affect Their Metabolism and Clearance. In Comprehensive Medicinal Chemistry III. Available at: [Link]

  • Phebra (n.d.). PRODUCT INFORMATION - PROBENECID. Available at: [Link]

  • Patil, S. D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • Zhao, L., & Stevens, J. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies. Available at: [Link]

  • Wojtal-Kwas, J., et al. (2014). A very fast and simple method for the determination of sulfonamide residues in seawaters. Journal of Chromatography A. Available at: [Link]

  • Vikas College of Pharmacy (2016). Analysis of sulfonamides. Slideshare. Available at: [Link]

  • Agilent Technologies (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 285710, 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 794595, 3-(Diethylsulfamoyl)benzoic acid. Available at: [Link]

  • Google Patents (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • Pharmaffiliates (n.d.). CAS No : 34642-77-8| Product Name : Amoxicillin Sodium - API. Available at: [Link]

  • National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 44588632. Available at: [Link]

  • Wikipedia (n.d.). p-Toluic acid. Available at: [Link]

  • ResearchGate (n.d.). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Available at: [Link]

  • MDPI (2019). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75568, 3-Amino-4-methylbenzoic acid. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23647763, 3-Ethyl-6-(((4-fluorophenyl)sulfonyl)amino)-2-methylbenzoic acid. Available at: [Link]

  • Google Patents (n.d.). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
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Exploratory

Spectral data for 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid (NMR, IR, MS)

An In-depth Technical Guide to the Predicted Spectral Data of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed analys...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted Spectral Data of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed analysis of the predicted spectroscopic data for 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid, a compound of interest in medicinal chemistry and organic synthesis. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. Each section includes a standardized experimental protocol, a detailed interpretation of the predicted data, and the scientific rationale behind these predictions. This guide is intended to serve as a valuable resource for researchers in the identification, characterization, and quality control of this and structurally related molecules.

Introduction

3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid is a multisubstituted aromatic compound featuring a carboxylic acid, a methyl group, and a diethylaminosulfonyl group. This combination of functional groups makes it a molecule with potential applications in drug discovery, where sulfonamides are a well-established class of therapeutic agents and substituted benzoic acids are common structural motifs. An understanding of its spectral properties is crucial for its synthesis, purification, and characterization.

This document serves as a senior application scientist's guide to the predicted spectral data of this compound. The predictions are based on established substituent effects, spectral data of analogous structures, and fundamental principles of spectroscopy.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[1][2] The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the solubility and observation of the acidic proton.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity. This can be done manually or using an automated shimming routine.

  • Data Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the peaks to determine the relative number of protons.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12-13Broad Singlet1H-COOHThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[3]
~8.2Singlet1HAr-HThis aromatic proton is ortho to the electron-withdrawing carboxylic acid group and meta to the electron-withdrawing sulfonyl group, leading to a significant downfield shift.[4]
~7.9Doublet1HAr-HThis proton is ortho to the strongly electron-withdrawing sulfonyl group, causing a downfield shift. It will be split by the neighboring aromatic proton.
~7.5Doublet1HAr-HThis proton is ortho to the methyl group and will be split by the adjacent aromatic proton.
~3.3Quartet4H-N(CH₂CH₃)₂The methylene protons are adjacent to the nitrogen atom and are split into a quartet by the neighboring methyl protons.
~2.6Singlet3HAr-CH₃The protons of the methyl group attached to the aromatic ring typically appear in this region.[5]
~1.2Triplet6H-N(CH₂CH₃)₂The terminal methyl protons are split into a triplet by the adjacent methylene protons.
Visualization of Predicted ¹H NMR Assignments

Caption: Predicted ¹H NMR assignments for the target molecule.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[1]

  • Instrument Setup: Similar to ¹H NMR, the instrument is locked and shimmed.

  • Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~168-COOHThe carbonyl carbon of a carboxylic acid is highly deshielded.
~145Ar-CQuaternary carbon attached to the methyl group.
~140Ar-CQuaternary carbon attached to the sulfonyl group.
~135Ar-CQuaternary carbon attached to the carboxylic acid group.
~132Ar-CHAromatic methine carbon.
~130Ar-CHAromatic methine carbon.
~125Ar-CHAromatic methine carbon.
~42-N(CH₂CH₃)₂Methylene carbons adjacent to the nitrogen atom.
~20Ar-CH₃Methyl carbon attached to the aromatic ring.
~14-N(CH₂CH₃)₂Terminal methyl carbons of the ethyl groups.

Note: The assignments for the aromatic carbons are estimations and can be influenced by the combined electronic effects of the substituents. Additivity rules and comparison with similar substituted benzenes inform these predictions.[6][7]

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a common technique for solid and liquid samples that requires minimal sample preparation.[8][9]

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

Predicted IR Data
Predicted Wavenumber (cm⁻¹)IntensityVibrational ModeRationale
2500-3300BroadO-H stretchThe carboxylic acid O-H stretch is characteristically very broad due to hydrogen bonding.[10][11]
2980-2850MediumC-H stretchAliphatic C-H stretching from the methyl and ethyl groups.
~3100WeakC-H stretchAromatic C-H stretching.
1710-1760StrongC=O stretchThe carbonyl stretch of the carboxylic acid is a strong, sharp absorption.[10]
~1600, ~1475Medium-WeakC=C stretchAromatic ring skeletal vibrations.
~1350StrongS=O stretch (asymmetric)Sulfonamides show two characteristic strong S=O stretching bands.[12]
~1160StrongS=O stretch (symmetric)The symmetric S=O stretch of the sulfonamide group.[12]
~950Medium, BroadO-H bendOut-of-plane bending of the carboxylic acid O-H.
Visualization of Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis prep Dissolve sample in appropriate solvent acq Acquire spectrum on NMR, IR, or MS instrument prep->acq Introduce sample proc Fourier Transform (NMR/IR) Signal Processing (MS) acq->proc Raw data analysis Peak picking, integration, and structural assignment proc->analysis Processed spectrum

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

EI is a hard ionization technique that causes extensive fragmentation, providing a "fingerprint" mass spectrum.[13][14]

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum Data
  • Molecular Formula: C₁₂H₁₇NO₄S

  • Molecular Weight: 271.33 g/mol

  • Predicted Molecular Ion (M⁺˙): m/z = 271

Predicted m/zProposed Fragment StructureFragmentation Pathway
271[C₁₂H₁₇NO₄S]⁺˙Molecular Ion
254[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid.[15][16]
206[M - SO₂ - H]⁺ or [M - C₄H₁₀N]⁺Loss of SO₂ is a characteristic fragmentation of aromatic sulfonamides.[17][18] Alternatively, loss of the diethylamino group.
199[M - N(CH₂CH₃)₂]⁺Cleavage of the S-N bond.
184[M - COOH - N(CH₂CH₃)₂]⁺Loss of the carboxylic acid and diethylamino groups.
105[C₇H₅O]⁺Formation of the benzoyl cation after loss of the hydroxyl radical.
77[C₆H₅]⁺Phenyl cation from further fragmentation.[15]
Visualization of a Predicted Fragmentation Pathway

Fragmentation_Pathway M [M]⁺˙ m/z = 271 F1 [M - OH]⁺ m/z = 254 M->F1 - •OH F2 [M - SO₂]⁺˙ m/z = 207 M->F2 - SO₂ F3 [M - N(C₂H₅)₂]⁺ m/z = 199 M->F3 - •N(C₂H₅)₂

Caption: A plausible EI fragmentation pathway for the target molecule.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectral data for 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid. The predicted NMR, IR, and MS spectra, along with the provided standard operating protocols, offer a robust framework for researchers engaged in the synthesis and characterization of this compound. While these predictions are based on sound scientific principles, experimental verification remains the gold standard for structural elucidation.

References

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Foundational

An In-Depth Technical Guide to the Biological Activity of Sulfonamide-Containing Benzoic Acids

Abstract The fusion of a sulfonamide moiety with a benzoic acid scaffold creates a class of compounds with remarkable structural versatility and a broad spectrum of biological activities. This technical guide offers an i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The fusion of a sulfonamide moiety with a benzoic acid scaffold creates a class of compounds with remarkable structural versatility and a broad spectrum of biological activities. This technical guide offers an in-depth exploration of sulfonamide-containing benzoic acids, intended for researchers, medicinal chemists, and drug development professionals. We will dissect their core mechanisms of action, provide validated experimental protocols for activity assessment, and present key structure-activity relationship (SAR) insights that drive modern drug discovery efforts in this space.

Introduction: A Privileged Scaffold in Medicinal Chemistry

Sulfonamides represent one of the earliest classes of synthetic antimicrobial agents and have since become a cornerstone in medicinal chemistry.[1][2] Their combination with a benzoic acid group results in a "privileged scaffold"—a molecular framework that can interact with a wide array of biological targets.[3] This unique combination of a hydrogen-bond-donating sulfonamide and an acidic carboxylic acid group allows for diverse and potent interactions with enzymes and receptors.[4] The resulting biological activities are extensive, spanning antibacterial, anticancer, anti-inflammatory, and diuretic effects, among others.[5][6][7]

Core Mechanisms of Biological Activity

The therapeutic potential of sulfonamide-containing benzoic acids stems from their ability to modulate multiple biological pathways. The primary mechanisms are detailed below.

2.1. Antibacterial Action: Inhibition of Folate Synthesis

The classic mechanism of action for sulfonamide-based drugs is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][8][9]

  • The Pathway: Bacteria must synthesize their own folate (vitamin B9) de novo, as they cannot uptake it from their environment. Folate is a precursor for the synthesis of nucleotides (DNA and RNA) and certain amino acids.[2][9]

  • Competitive Inhibition: Sulfonamides are structural analogues of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[9][10] They bind to the active site of the DHPS enzyme, preventing PABA from binding and thereby halting the production of dihydropteroate, a critical intermediate.[11][12]

  • Selective Toxicity: Human cells are unaffected because they lack the DHPS enzyme and acquire folate through diet, making this a highly selective and effective antibacterial strategy.[1][11] This bacteriostatic action stops bacterial growth, allowing the host's immune system to clear the infection.[2][13]

cluster_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate (DHPPP) DHPPP->DHPS Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition DHP Dihydropteroate DHPS->DHP Catalyzes DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Growth Bacterial Growth & Replication Nucleotides->Growth

Figure 1: Mechanism of antibacterial action via competitive inhibition of DHPS.

2.2. Anticancer Activity: A Multi-Targeted Approach

The anticancer properties of sulfonamide derivatives are diverse and not limited to a single mechanism.[3][5] Key strategies include:

  • Carbonic Anhydrase (CA) Inhibition: Many tumor cells overexpress carbonic anhydrase isoforms (e.g., CA IX), which help maintain a favorable acidic microenvironment for tumor growth and metastasis.[14][15] Sulfonamides are potent inhibitors of these zinc-containing metalloenzymes.[16][17] By binding to the zinc ion in the active site, they disrupt pH regulation, leading to apoptosis and reduced tumor proliferation.[16][18]

  • VEGFR-2 Inhibition: Some sulfonamide derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in angiogenesis.[19] By blocking this signaling pathway, they can inhibit the formation of new blood vessels required for tumor growth.

  • Cell Cycle Arrest: Certain compounds have been shown to induce cell cycle arrest, often in the G1 or G2/M phase, preventing cancer cells from dividing.[5][19]

  • Induction of Apoptosis: Many sulfonamide-based agents can trigger programmed cell death (apoptosis) in cancer cells through various intracellular signaling pathways.[19]

2.3. Other Notable Biological Activities
  • Anti-inflammatory: Inhibition of enzymes like cyclooxygenase-2 (COX-2) reduces the production of prostaglandins, which are key mediators of pain and inflammation.[3]

  • Diuretic: Inhibition of carbonic anhydrase in the kidneys alters ion transport, leading to diuretic effects.[7]

  • Anticonvulsant: Certain sulfonamides exhibit anticonvulsant properties, again linked to carbonic anhydrase inhibition in the central nervous system.[14]

Synthesis and Structure-Activity Relationships (SAR)

The biological activity of these compounds is highly dependent on their chemical structure. A general synthetic route allows for extensive modification to explore SAR.

3.1. General Synthetic Route

The synthesis of sulfamoylbenzoic acid derivatives is typically a multi-step process that offers flexibility for creating diverse compound libraries.[4][20]

  • Chlorosulfonylation: A substituted benzoic acid is treated with excess chlorosulfonic acid to produce the corresponding sulfonyl chloride.[4][21]

  • Sulfonamide Formation: The sulfonyl chloride is reacted with a primary or secondary amine to form the core sulfonamide linkage.[20][22]

  • Amide Coupling/Esterification: The carboxylic acid group is then coupled with another amine or alcohol, often using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to complete the molecule.[4][20]

start Substituted Benzoic Acid step1 Chlorosulfonic Acid (HSO3Cl) intermediate1 Aryl Sulfonyl Chloride step1->intermediate1 Step 1: Chlorosulfonylation step2 Amine (R1-NH2) Pyridine intermediate2 Sulfamoylbenzoic Acid step2->intermediate2 Step 2: Sulfonamide Formation step3 Amine (R2-NH2) EDC Coupling final Final Sulfonamide- Containing Benzoic Acid Derivative step3->final Step 3: Amide Coupling

Figure 2: General synthetic workflow for sulfonamide-containing benzoic acids.

3.2. Key SAR Insights

The "R" groups on the sulfonamide nitrogen and the aromatic ring are critical for determining target specificity and potency.

  • Sulfonamide Moiety (SO₂NH-R₁): The nature of the R₁ substituent is crucial. Aromatic or heterocyclic rings often enhance binding affinity, particularly for enzyme targets like carbonic anhydrase.[15]

  • Benzoic Acid Ring Substituents (R₂): Modifications to the benzoic acid ring can influence pharmacokinetic properties (absorption, distribution, metabolism, excretion) and can also contribute to target binding.

  • Linker Group: In more complex derivatives, the linker connecting the core scaffold to other pharmacophores can be optimized to achieve ideal positioning within a target's binding pocket.[23]

Experimental Workflows for Activity Assessment

Validating the biological activity of newly synthesized compounds requires robust and reproducible assays. Below are detailed protocols for three common experimental workflows.

4.1. Protocol 1: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This colorimetric assay measures the esterase activity of CA and its inhibition by test compounds.[24]

  • Principle: CA catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored product p-nitrophenol, which can be quantified by measuring absorbance at 405 nm.[24][25] Inhibitors will decrease the rate of this reaction.

  • Materials:

    • Human Carbonic Anhydrase (e.g., hCA I or II)

    • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)[24]

    • Substrate: p-Nitrophenyl acetate (pNPA), fresh 3 mM solution[24]

    • Test compounds and reference inhibitor (e.g., Acetazolamide)[25]

    • 96-well microplate and spectrophotometer

  • Methodology:

    • Plate Setup: Prepare wells for Blanks, Enzyme Control (no inhibitor), Solvent Control, and Test Compounds at various concentrations.[24]

    • Reagent Addition:

      • To appropriate wells, add 170 µL of Assay Buffer.[24]

      • Add 10 µL of the CA enzyme solution to all wells except the Blank.[24]

      • Add 10 µL of test compound/inhibitor solution (or solvent for controls) to the respective wells.[24]

    • Pre-incubation: Incubate the plate for 15 minutes at 25°C.[26]

    • Reaction Initiation: Add 10 µL of the pNPA substrate solution to all wells to start the reaction (final volume: 200 µL).[24]

    • Data Acquisition: Immediately measure the increase in absorbance at 405 nm in kinetic mode for 10-15 minutes.[24][25]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.[24]

    • Calculate the percent inhibition for each compound concentration relative to the enzyme control.

    • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required for 50% inhibition).

4.2. Protocol 2: Antibacterial Susceptibility - Broth Microdilution (MIC)

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[27][28]

  • Principle: The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism after overnight incubation.[27][29] The assay is performed in a 96-well plate using serial dilutions of the test compound.

  • Materials:

    • Test bacterial strain (e.g., E. coli ATCC 25922)

    • Growth medium (e.g., Mueller-Hinton Broth)

    • Test compound and reference antibiotic

    • Sterile 96-well microtiter plates

    • Nephelometer or spectrophotometer for inoculum standardization

  • Methodology:

    • Inoculum Preparation: From a fresh culture, suspend 3-5 colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[29] Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.

    • Plate Preparation:

      • Dispense 50 µL of sterile broth into each well of a 96-well plate.[27]

      • Add 50 µL of the test compound (at 2x the highest desired final concentration) to the first well of a row.

      • Perform a two-fold serial dilution by transferring 50 µL from well to well across the plate. Discard the final 50 µL.[27]

    • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (final volume: 100 µL). Include a growth control (no drug) and a sterility control (no bacteria).[27]

    • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[27]

  • Data Analysis:

    • After incubation, visually inspect the plates for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[27][28] For some drugs like sulfonamides, the endpoint is often defined as the concentration that inhibits ≥80% of growth compared to the control.[29]

4.3. Protocol 3: Anticancer Screening - MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[30][31]

  • Principle: Metabolically active, living cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[32] The amount of formazan produced is directly proportional to the number of viable cells.[31][33]

  • Materials:

    • Cancer cell line (e.g., MCF-7, HCT-116)[19]

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS, sterile filtered)[31]

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.[32][33]

    • Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include untreated (vehicle) controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[33]

    • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well. Incubate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible.[33]

    • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the solution at 570-590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the untreated control cells.

    • Plot cell viability (%) against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Therapeutic Applications and Key Examples

The versatility of this scaffold has led to the development of numerous clinically significant drugs.

Drug ClassExample CompoundPrimary Target/MechanismTherapeutic Application
Antibacterial SulfamethoxazoleDihydropteroate Synthase (DHPS) InhibitionUrinary Tract Infections, Bronchitis[1][8]
Diuretic FurosemideNa-K-Cl Cotransporter (NKCC2) InhibitionEdema, Hypertension
Anticancer PazopanibVEGFR-2, PDGFR, c-Kit InhibitionRenal Cell Carcinoma, Soft Tissue Sarcoma[19]
Anticonvulsant SultiameCarbonic Anhydrase InhibitionEpilepsy[16]
Anti-inflammatory SulfasalazinePro-drug; reduces inflammationInflammatory Bowel Disease, Rheumatoid Arthritis[1]
Future Directions and Challenges

While the sulfonamide-containing benzoic acid scaffold has a long history of success, challenges remain. The primary challenge in the antibacterial space is overcoming widespread drug resistance, often mediated by the acquisition of sul genes that encode for drug-insensitive DHPS enzymes.[34] In oncology, the focus is on improving selectivity to reduce off-target effects and toxicity.[35][36]

Future research will likely focus on:

  • Novel Drug Conjugates: Creating hybrid molecules that combine the sulfonamide scaffold with other pharmacophores to achieve dual-target activity or improved targeting.[12]

  • Metal Complexes: Coordination of sulfonamides with metal ions can enhance potency and introduce novel mechanisms of action.[35][36]

  • Targeted Delivery: Developing strategies to deliver these agents specifically to tumor sites or infected tissues to maximize efficacy and minimize systemic side effects.

References
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Exploratory

Discovery and history of 3-sulfonamido benzoic acid derivatives in research

An In-Depth Technical Guide to the Discovery and History of 3-Sulfonamido Benzoic Acid Derivatives in Research Introduction: From "Magic Bullets" to Precision Tools The story of sulfonamides is a landmark in the history...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and History of 3-Sulfonamido Benzoic Acid Derivatives in Research

Introduction: From "Magic Bullets" to Precision Tools

The story of sulfonamides is a landmark in the history of medicine. They were the first class of broadly effective systemic antibacterial agents, heralding the dawn of the antimicrobial era and paving the way for the antibiotic revolution.[1][2] This guide delves into a specific, versatile, and increasingly important subclass: the 3-sulfonamido benzoic acid derivatives. While their lineage begins with the foundational "sulfa drugs," their modern applications have evolved far beyond antibacterial chemotherapy, now targeting complex inflammatory pathways and other critical disease mechanisms. This document provides a technical overview for researchers and drug development professionals, tracing the trajectory of this scaffold from its historical roots to its cutting-edge applications, emphasizing the scientific rationale behind its enduring relevance.

Part 1: The Dawn of the Sulfa Era and the Birth of a Scaffold

The journey began not with a benzoic acid derivative, but with a dye. In the 1930s at Bayer AG, a team led by physician and researcher Gerhard Domagk was investigating coal-tar dyes as potential antibacterial agents.[1][3] This work led to the discovery of Prontosil, a red dye that showed remarkable efficacy against bacterial infections in mice.[2][3][4]

A pivotal breakthrough came when researchers at the Pasteur Institute discovered that Prontosil was, in fact, a prodrug.[1][3] In the body, it is metabolized to its active form, sulfanilamide, a compound that had been synthesized in 1906 for the dye industry and whose patent had long expired.[1][3][5] This discovery not only established the concept of "bioactivation" but also made the active molecule widely accessible, triggering a "sulfa craze" in the late 1930s.[1][2][3] These drugs were credited with saving countless lives during World War II, used to prevent wound infections and treat diseases like pneumonia and meningitis.[1][4]

The Foundational Mechanism of Action

The efficacy of these early sulfonamides lies in their structural similarity to para-aminobenzoic acid (PABA). Bacteria, unlike humans who obtain folate (Vitamin B9) from their diet, must synthesize it de novo.[1] A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which uses PABA as a substrate. Sulfonamides act as competitive inhibitors of DHPS, blocking the synthesis of dihydrofolic acid, a precursor to essential DNA and RNA building blocks.[1][6] This bacteriostatic action halts bacterial growth and multiplication.[1]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Catalyzes Sulfonamide Sulfonamide Drug (e.g., Sulfanilamide) Sulfonamide->DHPS Competitive Inhibition Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis (DNA, RNA) Tetrahydrofolic_Acid->Nucleic_Acids Bacterial_Growth Bacterial Growth & Proliferation Nucleic_Acids->Bacterial_Growth

Caption: Mechanism of action of antibacterial sulfonamides.

Part 2: Chemical Evolution and Synthesis

The simple sulfanilamide structure provided a robust scaffold for medicinal chemists. It quickly became apparent that modifications, particularly to the sulfonamide nitrogen (N1) and the amine nitrogen (N4), could dramatically alter a compound's properties. The 3-sulfonamido benzoic acid core represents a key variation, replacing the N4-amino group with a carboxylic acid at the 3-position, a change that shifts the molecule's physicochemical properties and biological targets.

General Synthetic Strategy

The synthesis of 3-sulfonamido benzoic acid and its derivatives is typically a straightforward, multi-step process rooted in classical organic chemistry. The general workflow allows for modular assembly, enabling the creation of diverse chemical libraries for screening.

cluster_0 Core Synthesis Start Benzoic Acid Derivative Step1 Chlorosulfonylation (e.g., Chlorosulfonic Acid) Start->Step1 Intermediate 3-Chlorosulfonyl Benzoic Acid Step1->Intermediate Step2 Amination (Ammonia or Primary/Secondary Amine) Intermediate->Step2 Product 3-Sulfonamido Benzoic Acid Derivative Step2->Product

Caption: General synthetic workflow for 3-sulfonamido benzoic acids.

Detailed Experimental Protocol: Synthesis of 3-Sulfamoylbenzoic Acid

This protocol describes a common method for preparing the parent 3-sulfamido (or 3-sulfamoyl) benzoic acid, a key building block for more complex derivatives.[7] The procedure is self-validating through the isolation and characterization of a solid product with expected analytical data.

Objective: To synthesize 3-sulfamoylbenzoic acid from 3-(chlorosulfonyl)benzoic acid.

Materials:

  • 3-(Chlorosulfonyl)benzoic acid (1 equivalent)

  • 25% Ammonium hydroxide solution (excess, ~10 mL per gram of starting material)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Vacuum desiccator

Procedure:

  • Reaction Setup: Chill a 25% ammonium hydroxide solution in a round-bottom flask using an ice bath.

  • Addition of Reactant: While stirring, add 3-(chlorosulfonyl)benzoic acid to the cold ammonium hydroxide solution in small portions. Control the rate of addition to maintain a low temperature.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 15 hours.

  • Solvent Removal: Concentrate the reaction mixture by distillation under reduced pressure (rotary evaporation) to approximately 20% of its original volume.

  • Acidification and Precipitation: Cool the concentrated solution in an ice bath and acidify by slowly adding concentrated HCl until the pH is less than 2. A white solid should precipitate.

  • Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

  • Drying: Dry the product thoroughly in a vacuum desiccator to yield 3-sulfamoylbenzoic acid.

  • Characterization: Confirm the product's identity and purity using techniques such as ¹H NMR, LC/MS, and melting point analysis. The expected molecular weight for the product is approximately 201.19 g/mol .[7]

Part 3: Modern Renaissance - Targeting Inflammatory Disease

While the historical focus was on antibacterial activity, recent research has propelled the 3-sulfonamido benzoic acid scaffold into the forefront of inflammation and immunology research. This resurgence is exemplified by the discovery of a new class of potent antagonists for the P2Y14 receptor (P2Y14R).

The P2Y14R is a G-protein-coupled receptor identified as a promising target for various inflammatory conditions, most notably acute lung injury (ALI).[8] However, the development of clinical candidates has been hampered by a lack of novel scaffolds and the poor potency and druggability of existing antagonists.[8]

In 2025, a groundbreaking study reported the design and synthesis of a series of 3-sulfonamido benzoic acid derivatives as novel P2Y14R antagonists.[5][8] This work represents a significant leap forward in the field.

Key Findings and Lead Compound

The research identified a lead compound, designated 25l , which demonstrated exceptional potency and favorable drug-like properties.[8] It emerged as the most potent P2Y14R antagonist from the series, with an IC50 of 5.6 ± 0.3 nM, significantly outperforming the previous gold-standard antagonist, PPTN.[5][8]

Compound P2Y14R Antagonistic Activity (IC50) Key Advantages
PPTN (Reference) Potent, but with limitationsPoor solubility and pharmacokinetic properties.[8]
Compound 25l 5.6 ± 0.3 nM Superior antagonistic activity, improved solubility, and better pharmacokinetic profile compared to PPTN.[8]
In-Vivo Validation and Therapeutic Potential

The therapeutic promise of compound 25l was investigated in a lipopolysaccharide (LPS)-induced mouse model of ALI. The results were compelling: treatment with compound 25l significantly reduced the inflammatory response in lung tissues.[8] Specifically, it lowered the levels of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[5][8]

This provides direct pharmacological evidence that inhibiting P2Y14R with a 3-sulfonamido benzoic acid derivative can effectively alleviate lung inflammation, marking compound 25l as a promising candidate for further development as a novel anti-inflammatory drug.[8]

cluster_0 Inflammatory Signaling Pathway LPS LPS (Inflammatory Stimulus) ImmuneCell Immune Cell (e.g., Macrophage) LPS->ImmuneCell P2Y14R P2Y14 Receptor ImmuneCell->P2Y14R Activates Signaling Downstream Signaling (e.g., G-protein activation) P2Y14R->Signaling Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Signaling->Cytokines Upregulates Inflammation Acute Lung Injury & Inflammation Cytokines->Inflammation Antagonist 3-Sulfonamido Benzoic Acid Derivative (e.g., 25l) Antagonist->P2Y14R Blocks

Caption: Inhibition of the P2Y14R inflammatory pathway.

Conclusion and Future Horizons

The trajectory of the 3-sulfonamido benzoic acid scaffold is a testament to the enduring power of medicinal chemistry. From its origins in the first wave of antibacterial drugs, this chemical class has been reimagined and repurposed to address complex, non-infectious diseases. The recent success in developing potent P2Y14R antagonists for inflammatory conditions like acute lung injury marks a significant milestone and opens new avenues for therapeutic intervention.

Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these new lead compounds to advance them toward clinical trials. Furthermore, the versatility and proven success of the 3-sulfonamido benzoic acid core ensure that it will remain a privileged scaffold in the ongoing search for novel therapeutics targeting a wide array of human diseases.

References

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  • YouTube. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides. [Link]

  • Semantic Scholar. (1968). Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. [Link]

  • ResearchGate. (n.d.). Structure similarity of sulfanilamide and p-aminobenzoic acid. [Link]

  • ACS Publications. (n.d.). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC. [Link]

  • National Center for Biotechnology Information. (2015, October 22). Sulfonamide Derivatives and Pharmaceutical Applications Thereof. PMC. [Link]

  • MDPI. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. [Link]

  • International Journal of Frontiers in Chemistry and Pharmacy Research. (2024, February 29). Sulfonamide derivatives: Synthesis and applications. [Link]

  • Science and Education Publishing. (2015, February 27). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects. [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

Sources

Foundational

3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid safety data sheet and handling precautions.

An In-Depth Technical Guide to the Safe Handling of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid A Note on This Guidance As of the compilation of this document, a comprehensive, publicly available Safety Data Sheet (S...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid

A Note on This Guidance

As of the compilation of this document, a comprehensive, publicly available Safety Data Sheet (SDS) for 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid is not readily accessible. This guide has been meticulously developed by synthesizing data from structurally analogous compounds and adhering to established principles of chemical safety for research and development. The recommendations herein are designed to empower researchers, scientists, and drug development professionals to conduct a thorough risk assessment and implement robust safety protocols when handling this compound.

Compound Structural Analysis and Hazard Identification

3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid is an organic compound with the molecular formula C12H17NO4S. Its structure, featuring a substituted benzoic acid, suggests its primary use as a building block in organic synthesis, potentially in the development of novel pharmaceutical agents.

A critical first step in ensuring safe handling is to understand the potential hazards associated with its functional groups:

  • Carboxylic Acid: This group can cause skin and eye irritation.

  • Sulfonamide Derivative: While the toxicity of this specific sulfonamide is not well-documented, related compounds can have a range of biological activities and potential health effects.

  • Aromatic Ring: The benzene ring itself is a stable structure, but the substituents will dictate the compound's reactivity and toxicological profile.

Based on the GHS classifications for the closely related compound, 3-(Diethylsulfamoyl)benzoic acid, it is prudent to assume that 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid may present the following hazards[1]:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [1]

Therefore, appropriate precautions must be taken to avoid contact with skin and eyes, and to prevent inhalation of any dust or aerosols.

Prudent Handling and Storage Protocols

Given the potential for irritation and other health effects, a multi-layered approach to safety is essential. This includes a combination of engineering controls, personal protective equipment, and stringent handling procedures.

Engineering Controls
  • Ventilation: All handling of solid 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid and its solutions should be conducted in a well-ventilated area.[2][3] A certified chemical fume hood is strongly recommended for all weighing and transfer operations to minimize the risk of inhalation.

  • Emergency Equipment: An eyewash station and a safety shower should be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound. The following table outlines the minimum requirements:

Protection Type Specification Rationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or a full-face shield.[2][4]To prevent eye irritation from dust or splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[2][5]To prevent skin contact and irritation.
Skin and Body Protection A laboratory coat should be worn at all times. For larger quantities or when there is a significant risk of spillage, consider additional protective clothing.To protect against accidental skin exposure.
Respiratory Protection If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge should be used.[2]To prevent respiratory tract irritation.
Handling Procedures
  • Avoid Dust Generation: Handle the solid material carefully to minimize the formation of dust.[2][5]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures
Exposure Route First-Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]
Skin Contact Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][4][6]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]
Accidental Release Measures

In the case of a spill, the following workflow should be initiated:

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate Ensure safety ppe Don Appropriate PPE evacuate->ppe Prepare for cleanup contain Contain the Spill ppe->contain Prevent spreading cleanup Clean Up Spill contain->cleanup Use appropriate absorbent decontaminate Decontaminate Area cleanup->decontaminate Neutralize residue dispose Dispose of Waste decontaminate->dispose Follow regulations end Incident Reported dispose->end

Caption: Workflow for handling a chemical spill.

Physical and Chemical Properties

While specific experimental data for 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid is limited, the following table provides estimated properties based on its structure and data from similar compounds.

Property Value Source/Method
Molecular Formula C12H17NO4S-
Molecular Weight 271.33 g/mol Calculated
Appearance Likely a white to off-white solidAnalogy to similar compounds
Solubility Poorly soluble in water; soluble in organic solvents like acetone and ethanol.Analogy to p-Toluic acid[7]

Disposal Considerations

All waste containing 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid should be handled as hazardous chemical waste.

  • Waste Containers: Use properly labeled, sealed containers for disposal.

  • Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.[5]

Toxicological Information

No specific toxicological studies for 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid were found. The primary concerns, based on structural alerts and data from related compounds, are skin, eye, and respiratory irritation.[1] Long-term exposure effects are unknown, and therefore, exposure should be minimized.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][5]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5]

References

  • 3-(Diethylsulfamoyl)benzoic acid | C11H15NO4S | CID 794595 - PubChem. (n.d.). Retrieved from [Link]

  • 3-Amino-4-methylbenzoic acid | C8H9NO2 | CID 75568 - PubChem. (n.d.). Retrieved from [Link]

  • 3-methylbenzoic acid. (n.d.). Retrieved from [Link]

  • p-Toluic acid - Wikipedia. (n.d.). Retrieved from [Link]

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Exploratory

Unlocking Therapeutic Potential: A Guide to Identifying Novel Molecular Targets for N,N-diethylsulfamoyl Benzoic Acid Analogs

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The N,N-diethylsulfamoyl benzoic acid scaffold, exemplified by the drug Probenecid, has a rich pharmacological history....

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N,N-diethylsulfamoyl benzoic acid scaffold, exemplified by the drug Probenecid, has a rich pharmacological history. Initially developed as a renal tubular blocking agent to increase penicillin concentrations, its therapeutic applications have expanded, and its molecular interactions are now understood to be far more complex.[1][2] This guide provides a comprehensive framework for drug development professionals to move beyond the known pharmacology of this chemical class. We will dissect established molecular targets, present a multi-phase strategy for the discovery of novel targets, and provide detailed, actionable protocols for validation. The methodologies outlined herein are designed to build a robust, data-driven case for advancing new N,N-diethylsulfamoyl benzoic acid analogs through the drug discovery pipeline.

The Core Scaffold: Understanding the N,N-diethylsulfamoyl Benzoic Acid Pharmacophore

The therapeutic versatility of this scaffold stems from its distinct chemical features, which allow for interactions with a range of protein targets. Probenecid, the prototypical molecule, is a benzoic acid derivative that functions as a uricosuric agent by modulating organic anion transporters in the kidneys.[3][4] Its structure, combining a hydrophilic carboxylic acid group with a more lipophilic diethylsulfamoyl tail, is key to its biological activity.

  • Mechanism of Action on Known Targets: The primary mechanism involves competitive inhibition of transporters in the renal tubules, such as URAT1 (Urate Transporter 1) and OAT1/3 (Organic Anion Transporters 1 and 3).[5][6][7][8] By blocking URAT1, it prevents the reabsorption of uric acid, leading to its primary use in treating gout and hyperuricemia.[4][5][9] Its inhibition of OATs is responsible for its drug-drug interactions, notably increasing plasma concentrations of antibiotics like penicillin.[6][7]

  • Emerging Polypharmacology: Beyond its classic role, Probenecid has been shown to modulate other targets, including pannexin-1 (PANX1) channels and Transient Receptor Potential Vanilloid 2 (TRPV2) channels.[3][10] This "off-target" activity is not merely a toxicological concern but a gateway to new therapeutic indications, including cardiovascular diseases and cancer.[8][10]

The existence of multiple, functionally distinct targets for the parent molecule strongly suggests that novel analogs could be designed to selectively engage new targets, opening up a wealth of therapeutic possibilities.

A Strategic Workflow for Novel Target Identification and Validation

To systematically uncover new therapeutic targets, a phased, evidence-based approach is required. This workflow transitions from broad, unbiased screening to rigorous, specific target validation, ensuring that resources are focused on the most promising candidates.

Diagram: Target Discovery and Validation Cascade

G cluster_discovery Phase 1: Target Discovery cluster_deconvolution Phase 2: Hit-to-Target Deconvolution cluster_validation Phase 3: Target Validation phenotypic Phenotypic Screening (Hypothesis-free) deconvolution Target Deconvolution (e.g., Omics, Bioinformatics) phenotypic->deconvolution Identifies biological effect affinity Affinity Proteomics (Direct Binding) affinity->deconvolution Identifies binding partners biochemical Biochemical & Biophysical Assays (Direct Target Interaction) deconvolution->biochemical Prioritized Target List cellular Cellular Target Engagement (In-cell Interaction) biochemical->cellular Confirms direct binding genetic Genetic Validation (Functional Confirmation) cellular->genetic Confirms cellular relevance

Caption: A strategic workflow for identifying and validating novel drug targets.

Phase 1: Unbiased Target Discovery

The initial phase is designed to cast a wide net, using the N,N-diethylsulfamoyl benzoic acid analogs as probes to identify biological effects and binding partners without prior assumptions about the target.

Phenotypic Screening

Phenotypic screening identifies compounds that produce a desired change in the phenotype of a cell or organism, without presupposing the molecular target.[11][12] This approach is particularly powerful for complex diseases where the optimal target may be unknown.[13]

Experimental Protocol: High-Content Imaging Screen for Apoptosis Induction

  • Cell Culture: Plate a human cancer cell line (e.g., HeLa) in 384-well, optically clear-bottom plates and allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a library of N,N-diethylsulfamoyl benzoic acid analogs at a final concentration of 10 µM for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • Staining: Add a solution containing Hoechst 33342 (to stain nuclei) and a marker for apoptosis, such as a fluorescently-labeled Annexin V or a reagent that detects activated Caspase-3.

  • Imaging: Acquire images using a high-content automated microscope, capturing both the blue (nuclei) and green (apoptosis marker) channels.

  • Image Analysis: Use automated image analysis software to segment individual cells based on the nuclear stain. Quantify the intensity of the apoptosis marker within each cell.

  • Hit Identification: Identify "hits" as compounds that produce a statistically significant increase in the percentage of apoptotic cells compared to the vehicle control.

Causality Behind Experimental Choices:

  • High-Content Imaging: Unlike a simple viability assay, this method provides multiparametric data on individual cells, allowing for the distinction between cytotoxic and cytostatic effects and the identification of specific morphological changes indicative of a desired phenotype like apoptosis.

  • Kinetic Readout: Running the assay over a time course (e.g., 12, 24, 48 hours) can provide insights into the mechanism of action, distinguishing between rapid and slow-acting compounds.

Affinity Chromatography-Mass Spectrometry

This chemical proteomics approach directly identifies proteins from a complex biological mixture that bind to an immobilized analog.[14][15] It is a powerful method for direct target deconvolution.[14][16]

Experimental Protocol: Target Pull-Down from Cell Lysate

  • Probe Synthesis & Immobilization: Synthesize an analog with a linker arm (e.g., an aminohexyl linker) that can be covalently coupled to NHS-activated sepharose beads.

  • Lysate Preparation: Culture a large batch of cells (e.g., HEK293T) and lyse them in a non-denaturing buffer containing protease inhibitors. Clarify the lysate by high-speed centrifugation.

  • Affinity Pulldown: Incubate the clarified lysate with the compound-immobilized beads for 2-4 hours at 4°C. In parallel, perform a control pulldown using beads that have been blocked but not coupled to the compound.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute bound proteins by either competitive elution with a high concentration of the free compound or by denaturation with a buffer containing SDS.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify specific bands by in-gel digestion followed by LC-MS/MS. Alternatively, use a "shotgun" approach by directly digesting the entire eluate for LC-MS/MS analysis.

  • Data Analysis: Identify proteins that are significantly enriched in the compound pulldown compared to the control pulldown.

Phase 2: Hit-to-Target Deconvolution

Data from Phase 1 provides a list of "hits" (compounds with interesting phenotypes) and potential binding partners. Phase 2 integrates this information to generate a prioritized list of candidate targets for validation. This can involve multi-omics approaches (genomics, transcriptomics, proteomics) and computational analysis to see which pathways are perturbed by the hit compounds.[17]

Phase 3: Rigorous Target Validation

Target validation aims to unequivocally demonstrate that engagement of a specific molecular target by the compound is responsible for the observed biological effect.[18][19]

Biochemical & Biophysical Confirmation of Direct Interaction

These assays use purified components to confirm a direct, physical interaction between the compound and the candidate protein, and to quantify the binding affinity.

Data Presentation: Summary of Biophysical Binding Data

Candidate TargetMethodBinding Affinity (K D )Stoichiometry (N)
Kinase XIsothermal Titration Calorimetry (ITC)1.2 µM1.05
Dehydrogenase YSurface Plasmon Resonance (SPR)5.8 µMNot Determined
Transcription Factor ZIsothermal Titration Calorimetry (ITC)No Binding DetectedNot Applicable
Cellular Target Engagement

It is critical to confirm that the compound binds to its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[20][21] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[22][23]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Treat intact cells with the analog (e.g., at 10x the IC50 of the phenotypic effect) or vehicle control for 1 hour.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[20]

  • Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes.[22]

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western Blot using a specific antibody.

  • Data Analysis: Plot the band intensity versus temperature. A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating target stabilization.

Diagram: Principle of Cellular Thermal Shift Assay (CETSA)

CETSA cluster_control Vehicle Control cluster_compound Compound Treatment Protein_unbound Target Protein Heat_unbound Heat Protein_unbound->Heat_unbound Denatured Denatured & Precipitated Heat_unbound->Denatured Compound Analog Complex Stable Complex Compound->Complex Protein_bound Target Protein Protein_bound->Compound Protein_bound->Complex Heat_bound Heat Complex->Heat_bound Stabilization Heat_bound->Complex Remains Soluble

Caption: Ligand binding stabilizes the target protein against heat denaturation.

Genetic Validation

Genetic validation provides the highest level of confidence by demonstrating that eliminating the target protein mimics the compound's effect.[18] CRISPR-Cas9 gene editing is the state-of-the-art tool for this purpose.[24][25][26]

Experimental Protocol: CRISPR/Cas9 Knockout and Phenotypic Rescue

  • gRNA Design: Design at least two independent guide RNAs (gRNAs) targeting early exons of the candidate target gene to ensure a true null phenotype.

  • Lentiviral Transduction: Package gRNAs into lentiviral particles and transduce them into a Cas9-expressing cell line that showed a strong phenotype with the compound.

  • Knockout Confirmation: After selection, confirm target knockout at the protein level via Western Blot.

  • Phenotypic Analysis: Subject the knockout cell population to the same phenotypic assay used in the initial screen (e.g., the high-content apoptosis assay). A valid target will show that the knockout cells phenocopy the effect of the compound (i.e., they exhibit increased apoptosis without drug treatment).

  • (Optional) Rescue Experiment: To confirm specificity, re-introduce a gRNA-resistant version of the target gene into the knockout cells. The phenotype should revert to that of the wild-type cells.

Conclusion and Future Directions

The N,N-diethylsulfamoyl benzoic acid scaffold is a proven pharmacophore with untapped potential. The historical focus on its uricosuric properties has overshadowed a broader polypharmacology that can be systematically exploited for new therapeutic indications. By implementing a rigorous, multi-phase discovery and validation strategy—combining unbiased phenotypic screening, direct target identification, and robust genetic validation—research organizations can effectively de-risk and advance novel analogs. This structured approach provides the highest probability of identifying well-validated, druggable targets, ultimately paving the way for the next generation of therapeutics derived from this versatile chemical class.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Probenecid?
  • Massive Bio. (2026, January 18). Probenecid Mechanism of Action.
  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen.
  • Biocompare.com. (2022, October 28). Target Validation with CRISPR.
  • ResearchGate. (n.d.). Different mechanisms of action of probenecid in the proximal renal tubule.
  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Asian Journal of Research in Pharmaceutical Sciences. (n.d.). Probenecid Act as an Uricosuric agent: A Review.
  • EditCo Bio. (2025, February 14). CRISPR and AI in Drug Discovery: Finding the Needle in the Genomic Haystack.
  • NEW ZEALAND DATA SHEET. (2024, June 21). Probenecid-AFT, Probenecid 500 mg film coated tablets.
  • Jia, Z.-C., et al. (n.d.). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC.
  • Biobide. (n.d.). Phenotypic Screening for Drug Discovery. Blog.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Creative Diagnostics. (2025, April 17). CRISPR-Validated Target Druggability for Small Molecule Drugs.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Wikipedia. (n.d.). Phenotypic screening.
  • Lonza Bioscience. (n.d.). CRISPR screening and its applications in drug discovery.
  • Select Science. (n.d.). Explore the role of CRISPR gene editing in target validation.
  • Peltonen, A., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications.
  • Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery.
  • Oncodesign Services. (n.d.). Phenotypic Screening Services | CRO services.
  • Moe, S. T., et al. (n.d.). The Resurrection of Phenotypic Drug Discovery. PMC.
  • Virscidian. (n.d.). What Is Affinity Selection-Mass Spectrometry?
  • PubMed. (2009, June 9). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution.
  • Strategic Dichotomy. (2024, September 10). Target Identification vs. Phenotypic Screening in Drug Discovery.
  • Biocompare. (2022, November 8). Cutting-Edge Approaches to Target Identification and Validation.
  • ResearchGate. (2026, February 22). (PDF) Target Identification Approaches in Drug Discovery.
  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions.
  • Renaissance School of Medicine at Stony Brook University. (2009, March 24). Identification and characterization of molecular targets of natural products by mass spectrometry.
  • BrJAC. (n.d.). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands.
  • LCGC International. (2021, January 5). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.
  • Wiley Online Library. (2022, November 12). Drug repurposing for cardiovascular diseases: New targets and indications for probenecid.
  • Spandidos Publications. (2015, November 13). Repositioning of drugs using open-access data portal DTome: A test case with probenecid (Review).
  • Benchchem. (n.d.). The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide.
  • Taylor & Francis. (n.d.). Probenecid – Knowledge and References.
  • PMC - NIH. (n.d.). Uricosuric medications for chronic gout.
  • PMC. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
  • StudyGuides.com. (n.d.). Probenecid (Drug) – Study Guide.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic Acid

Introduction: The Significance of Sulfonamido-Benzoic Acids in Modern Drug Discovery Substituted benzoic acids are a cornerstone of medicinal chemistry, and the incorporation of a sulfonamide moiety often imparts desirab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Sulfonamido-Benzoic Acids in Modern Drug Discovery

Substituted benzoic acids are a cornerstone of medicinal chemistry, and the incorporation of a sulfonamide moiety often imparts desirable pharmacokinetic and pharmacodynamic properties. The target molecule, 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid, is a valuable building block for the synthesis of a wide range of pharmacologically active compounds. The strategic placement of the diethylaminosulfonyl group at the 3-position and the methyl group at the 4-position of the benzoic acid scaffold allows for diverse derivatization and optimization of lead compounds.

This technical guide provides a comprehensive, two-step protocol for the synthesis of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid, commencing with the electrophilic chlorosulfonation of 4-methylbenzoic acid to yield the key intermediate, 3-(chlorosulfonyl)-4-methylbenzoic acid. This intermediate is subsequently aminated with diethylamine to afford the final product. The protocols are designed to be robust and reproducible, with a focus on explaining the scientific rationale behind each step to empower researchers in their synthetic endeavors.

Overall Synthetic Scheme

The synthesis of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid is achieved in two sequential steps:

  • Chlorosulfonation: 4-Methylbenzoic acid is reacted with an excess of chlorosulfonic acid to introduce a chlorosulfonyl group at the 3-position of the aromatic ring.

  • Amination: The resulting 3-(chlorosulfonyl)-4-methylbenzoic acid is then reacted with diethylamine to form the desired sulfonamide.

Synthesis_Workflow Start 4-Methylbenzoic Acid Intermediate 3-(Chlorosulfonyl)-4-methylbenzoic acid Start->Intermediate Chlorosulfonic Acid (ClSO3H) FinalProduct 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid Intermediate->FinalProduct Diethylamine ((C2H5)2NH)

Caption: Synthetic workflow for 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid.

Experimental Protocols

Part 1: Synthesis of 3-(Chlorosulfonyl)-4-methylbenzoic Acid

This procedure details the chlorosulfonation of 4-methylbenzoic acid. This reaction is an example of electrophilic aromatic substitution.[1]

Materials:

  • 4-Methylbenzoic acid

  • Chlorosulfonic acid (ClSO₃H)

  • Crushed ice

  • Deionized water

  • Diethyl ether

Procedure:

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Carefully charge the flask with chlorosulfonic acid (e.g., 5 molar equivalents).

  • Cool the chlorosulfonic acid in an ice bath to 0-5 °C.

  • Slowly add 4-methylbenzoic acid (1.0 molar equivalent) portion-wise to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 60-70 °C and maintain this temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Allow the reaction mixture to cool to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice-water mixture with vigorous stirring. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

  • The crude 3-(chlorosulfonyl)-4-methylbenzoic acid can be further purified by recrystallization from a suitable solvent or used directly in the next step after thorough drying.

Safety Precautions:

  • Chlorosulfonic acid is extremely corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, and face shield).

  • The quenching of the reaction mixture is highly exothermic and releases HCl gas. This step must be performed slowly and with efficient stirring in a fume hood.

Part 2: Synthesis of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic Acid

This procedure describes the amination of the sulfonyl chloride intermediate with diethylamine.

Materials:

  • 3-(Chlorosulfonyl)-4-methylbenzoic acid

  • Diethylamine ((C₂H₅)₂NH)

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (HCl), dilute

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 3-(chlorosulfonyl)-4-methylbenzoic acid (1.0 molar equivalent) in a suitable solvent such as THF or dichloromethane.

  • In a separate beaker, prepare a solution of diethylamine (at least 2.2 molar equivalents) in the same solvent. The excess diethylamine acts as both the nucleophile and a base to neutralize the HCl byproduct.

  • Cool the solution of 3-(chlorosulfonyl)-4-methylbenzoic acid in an ice bath.

  • Slowly add the diethylamine solution to the stirred sulfonyl chloride solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 3-[(diethylamino)sulfonyl]-4-methylbenzoic acid can be purified by column chromatography on silica gel or by recrystallization.

Data Summary

StepReactantsKey ReagentsSolventTemperatureTime (h)Product
14-Methylbenzoic acidChlorosulfonic acidNone60-70 °C2-33-(Chlorosulfonyl)-4-methylbenzoic acid[2]
23-(Chlorosulfonyl)-4-methylbenzoic acid, Diethylamine-THF or DCMRoom Temperature4-63-[(Diethylamino)sulfonyl]-4-methylbenzoic acid

Mechanism and Scientific Rationale

The synthesis of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid is a classic example of a two-step organic transformation involving electrophilic aromatic substitution followed by nucleophilic acyl substitution.

Step 1: Electrophilic Aromatic Chlorosulfonation

The chlorosulfonation of 4-methylbenzoic acid is an electrophilic aromatic substitution reaction.[1] The electrophile, the sulfonyl chloride cation (SO₂Cl⁺) or a related species, is generated from chlorosulfonic acid. The aromatic ring of 4-methylbenzoic acid acts as a nucleophile, attacking the electrophilic sulfur atom.

The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. The methyl group (-CH₃) is an activating, ortho, para-directing group, while the carboxylic acid (-COOH) group is a deactivating, meta-directing group.[1] The sulfonation occurs at the 3-position, which is ortho to the activating methyl group and meta to the deactivating carboxylic acid group, leading to the desired intermediate, 3-(chlorosulfonyl)-4-methylbenzoic acid.

EAS_Mechanism cluster_0 Electrophilic Aromatic Substitution Reactant 4-Methylbenzoic Acid Intermediate Sigma Complex (Resonance Stabilized) Reactant->Intermediate Attack on Electrophile Electrophile + ClSO3H Product 3-(Chlorosulfonyl)-4-methylbenzoic acid Intermediate->Product Deprotonation

Sources

Application

Application Note: RP-HPLC Method Development and Validation for 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid

Audience: Analytical Chemists, Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, protocol optimization, and system suitability Analyte Profiling & Analytical Challenges 3-[(Diethylamin...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, protocol optimization, and system suitability

Analyte Profiling & Analytical Challenges

3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid (CAS: 313259-91-5) is a highly functionalized aromatic compound frequently encountered as a synthetic intermediate or target analyte in pharmaceutical and agrochemical workflows.

Structurally, the molecule contains three defining features that dictate its chromatographic behavior:

  • A Carboxylic Acid Group (-COOH): Highly polar and ionizable, with an estimated

    
     of ~4.0.
    
  • A Diethylaminosulfonyl Group (

    
    ):  A bulky, strongly electron-withdrawing, and lipophilic substituent.
    
  • A Toluene Core: Providing baseline hydrophobicity and strong

    
     transitions for UV detection.
    

The core analytical challenge: If analyzed under neutral pH conditions, the carboxylic acid group undergoes partial or full ionization, leading to poor retention on hydrophobic stationary phases and severe peak tailing due to repulsive stationary-phase interactions and secondary bonding[1]. Thus, a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method must rigorously control mobile phase pH to maintain the analyte in a single, non-ionized state.

Mechanistic Rationale for Method Parameters

As an application scientist, establishing a method is not merely about finding conditions that "work," but understanding why they work to ensure long-term robustness.

Mobile Phase pH and the "Nothing's Magic" Rule

The retention of ionizable compounds in RP-HPLC is strictly governed by the mobile phase pH. According to established chromatographic principles, to achieve robust retention and prevent peak splitting, the mobile phase pH should be maintained at least 1.5 to 2.0 pH units away from the analyte's


[2][3].
For this benzoic acid derivative (

~ 4.0), operating at a pH of 2.0–2.5 ensures that >95% of the molecules are fully protonated. By employing 0.1% Trifluoroacetic acid (TFA) in the aqueous phase (pH ~2.0), the analyte is forced into its neutral, hydrophobic state. This maximizes favorable partitioning into the C18 alkyl chains and prevents the erratic retention shifts often seen when operating near the compound's

.
Stationary Phase: Suppressing Secondary Silanol Interactions

Even under highly acidic conditions, residual silanol groups (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) on the silica support can engage in unwanted hydrogen bonding with polar moieties like the sulfonamide group. This dual-retention mechanism (hydrophobic partitioning + polar silanol interaction) is the primary driver of peak tailing (Asymmetry > 1.5)[4].
To mitigate this, the method mandates a high-purity, fully end-capped C18 column . End-capping utilizes reactive reagents (like trimethylchlorosilane) to sterically block residual silanols, dramatically improving peak symmetry for functionalized aromatic acids.
Detection Wavelength Selection

Substituted benzoic acids and sulfonamide derivatives exhibit strong


 transitions. Scanning the analyte via a Photo Diode Array (PDA) typically reveals a strong absorption maximum near 230 nm , which provides an optimal Signal-to-Noise (S/N) ratio while avoiding the high background noise of low-UV (e.g., 210 nm) caused by mobile phase solvents.

HPLCWorkflow Target Target Analyte: 3-[(Diethylamino)sulfonyl]- 4-methylbenzoic acid PhysicoChem Physicochemical Profiling: pKa ~4.0, UV Max ~230 nm Target->PhysicoChem MobilePhase Mobile Phase Optimization: 0.1% TFA (pH 2.0) suppresses carboxylic acid ionization PhysicoChem->MobilePhase Column Stationary Phase Selection: End-capped C18 blocks secondary silanol interactions PhysicoChem->Column FinalMethod Final Validated Method: Isocratic 40:60 (Buffer:MeCN), 1.0 mL/min, 230 nm MobilePhase->FinalMethod Column->FinalMethod

Fig 1: Causal workflow for RP-HPLC method development of acidic analytes.

Experimental Protocols

This self-validating protocol ensures baseline stability and reproducible retention.

Materials & Reagents
  • Analyte: 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid Reference Standard (Purity

    
     99.0%).
    
  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 M

    
    ).
    
  • Modifier: LC-MS grade Trifluoroacetic acid (TFA).

Step-by-Step System Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm nylon membrane filter. Degas via ultrasonication for 10 minutes.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile. Degas prior to use.

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 40:60 (v/v) ratio. Note: Using the mobile phase as the diluent prevents solvent mismatch, which can cause analyte dispersion at the column head and early eluter tailing[5].

  • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of diluent using sonication, then make up to the mark with diluent. Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)High-purity silica, double end-capped to minimize tailing.
Mobile Phase Isocratic: 40% Phase A / 60% Phase BRapid elution of lipophilic analyte while maintaining resolution.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp. 30 °CStabilizes system backpressure and improves mass transfer kinetics.
Injection Vol. 10 µLPrevents column mass overloading.
Detection UV at 230 nmMatches the analyte's

absorption maximum.
Run Time 10.0 minutesEnsures complete elution and baseline return.

Expected Data & System Suitability

To validate the method prior to routine sample analysis, execute five replicate injections of the 100 µg/mL standard. The system must meet the rigorous acceptance criteria outlined below.

Performance ParameterExpected ValueUSP Acceptance Criteria
Retention Time (

)
~5.8 minutes

2.0% RSD across 5 replicates
Peak Asymmetry (

)
1.10 – 1.25

1.5
Theoretical Plates (

)
> 8,500

5,000
Limit of Quantitation (LOQ) ~0.5 µg/mLSignal-to-Noise ratio

10:1
Injection Precision 0.4% RSDArea RSD

2.0%

Troubleshooting Matrix

Deviations in mobile phase preparation or column degradation will manifest primarily as peak shape distortions. Use the diagnostic logic tree below to rapidly resolve peak tailing anomalies.

Troubleshooting Issue Diagnostic Marker: Peak Asymmetry > 1.5 (Tailing observed) Cause1 Analyte Ionization (pH > pKa - 2) Issue->Cause1 Cause2 Secondary Silanol Interactions Issue->Cause2 Cause3 Sample Solvent Mismatch Issue->Cause3 Fix1 Verify Buffer prep. Ensure pH is ~2.0 using 0.1% TFA Cause1->Fix1 Fix2 Replace with new fully end-capped C18 Column Cause2->Fix2 Fix3 Re-prep sample using initial Mobile Phase as Diluent Cause3->Fix3

Fig 2: Diagnostic logic tree for troubleshooting peak tailing in RP-HPLC.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chromatography Consumables Partner Since 1983. Available at:[1]

  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography." ALWSCI News. Available at:[5]

  • Dolan, J.W. "Back to Basics: The Role of pH in Retention and Selectivity." LCGC International. Available at:[3]

  • LCGC Blog. "HPLC Diagnostic Skills II – Tailing Peaks." LCGC Chromatography Online. Available at:

Sources

Method

Application Note: High-Throughput Quantification of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid in Human Plasma using a Validated LC-MS/MS Method

Abstract This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-[(Diethylamino)sulfonyl]-4-methylbenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid in human plasma. The methodology employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method was developed and validated in accordance with the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation, ensuring its reliability for pharmacokinetic and toxicokinetic studies.[1][2]

Introduction

3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid is a small organic molecule with structural similarities to probenecid, a well-known uricosuric agent.[3][4][5] Probenecid acts by inhibiting the renal tubular reabsorption of urate and is also used to increase plasma concentrations of certain antibiotics.[6] Given the structural analogy, 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid is of interest in drug discovery and development for its potential pharmacological activities. Accurate and reliable quantification of this compound in biological matrices is therefore essential for evaluating its pharmacokinetic profile and understanding its mechanism of action.

This application note provides a detailed protocol for the extraction and quantification of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid in human plasma. The method is designed to be both rapid and robust, making it suitable for high-throughput analysis in a drug development setting.

Experimental

Materials and Reagents
  • 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid (analytical standard)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid-d10

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[7]

Sample Preparation

A simple and efficient protein precipitation method was employed for sample clean-up.[8][9][10]

Protocol:

  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters:

ParameterValue
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 30% B and equilibrate for 1 minute
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-[(Diethylamino)sulfonyl]-4-methylbenzoic acidTo be determined experimentallyTo be determined experimentallyTo be determined experimentally
Internal Standard (IS)To be determined experimentallyTo be determined experimentallyTo be determined experimentally

Note: The exact m/z values for the precursor and product ions, as well as the optimal collision energy, need to be determined by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Method Validation

The bioanalytical method was validated according to the FDA guidelines, which includes assessments of selectivity, accuracy, precision, recovery, calibration curve, and stability.[1][11]

Selectivity

Selectivity was assessed by analyzing blank plasma samples from at least six different sources to ensure no significant interference at the retention time of the analyte and internal standard.

Calibration Curve

The calibration curve was prepared by spiking known concentrations of the analyte into blank plasma. A linear regression with a weighting factor of 1/x² was used to fit the curve over the desired concentration range.

Example Calibration Curve Data:

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.18
5005.95
100011.92
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).

Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[7][12]

Example Accuracy and Precision Data:

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1105.28.5103.89.2
LQC398.76.1101.27.5
MQC80102.54.3100.55.8
HQC80099.13.599.84.1
Stability

The stability of the analyte in plasma was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage.

Workflow Diagram

G plasma 50 µL Plasma is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: LC-MS/MS workflow for the analysis of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid.

Conclusion

This application note presents a validated LC-MS/MS method for the reliable quantification of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid in human plasma. The method is simple, rapid, and sensitive, making it well-suited for supporting pharmacokinetic and other studies in drug development. The successful validation in accordance with FDA guidelines ensures the integrity and reliability of the data generated using this method.[1]

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Technology Networks. Retrieved from [Link]

  • FDA issues final guidance on bioanalytical method validation. (2018). GaBI Online. [Link]

  • Probenecid (Drug) – Study Guide. (n.d.). StudyGuides.com. Retrieved from [Link]

  • Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. (2016). PMC. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • USFDA guidelines for bioanalytical method validation. (2014). Slideshare. [Link]

  • Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation. Retrieved from [Link]

  • Improving sample preparation for LC-MS/MS analysis. (2025). News-Medical. [Link]

  • Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. (2024). MDPI. [Link]

  • A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum. (2024). RSC Publishing. [Link]

  • Screening for 18 diuretics and probenecid in doping analysis by liquid chromatography-tandem mass spectrometry. (2002). PubMed. [Link]

  • Probenecid. (n.d.). PubChem. Retrieved from [Link]

  • Probenecid. (n.d.). PharmaCompass. Retrieved from [Link]

  • Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. (2024). ResearchGate. [Link]

  • PRODUCT INFORMATION - PRO-CID. (n.d.). Phebra. Retrieved from [Link]

Sources

Application

Application of 3-sulfonamido benzoic acid derivatives as P2Y14R antagonists.

An In-Depth Guide to the Application of 3-Sulfonamido Benzoic Acid Derivatives as P2Y14 Receptor Antagonists This document provides a comprehensive guide for researchers, scientists, and drug development professionals on...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 3-Sulfonamido Benzoic Acid Derivatives as P2Y14 Receptor Antagonists

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-sulfonamido benzoic acid derivatives for the antagonism of the P2Y14 receptor (P2Y14R). It details the underlying scientific principles, offers validated experimental protocols, and discusses the therapeutic potential of this important class of compounds.

Introduction: The P2Y14 Receptor as a Pro-Inflammatory Target

The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor (GPCR) that has garnered significant attention as a key modulator of inflammatory and immune processes.[1][2][3] It is activated by endogenous uridine diphosphate (UDP)-sugars, such as UDP-glucose, which are released into the extracellular space during cellular stress, damage, or death, effectively acting as Damage-Associated Molecular Patterns (DAMPs).[2][4]

P2Y14R is widely expressed in various immune cells, including neutrophils, macrophages, mast cells, and lymphocytes, as well as in hematopoietic cells and various epithelial tissues.[4][5][6] Its activation initiates a pro-inflammatory signaling cascade, making it a highly promising target for therapeutic intervention in a host of inflammatory diseases such as acute lung injury (ALI), acute gouty arthritis, asthma, and ulcerative colitis.[2][7][8][9][10][11]

The P2Y14R Signaling Cascade

Understanding the downstream signaling of P2Y14R is fundamental to appreciating the mechanism of its antagonists. As a member of the P2Y12-like receptor subfamily, P2Y14R primarily couples to the inhibitory G protein, Gαi.[12][13][14]

The Canonical Gαi-Coupled Pathway:

  • Ligand Binding: UDP-sugars bind to the extracellular domain of P2Y14R, inducing a conformational change.[5][15]

  • G Protein Activation: This change facilitates the exchange of GDP for GTP on the associated Gαi subunit, leading to the dissociation of the Gαi-GTP and Gβγ subunits.[16]

  • Downstream Effect: The activated Gαi-GTP subunit directly inhibits the enzyme adenylyl cyclase.[12][17] This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[13] The decrease in cAMP levels subsequently suppresses the activity of Protein Kinase A (PKA).[12]

Alternate and Context-Dependent Signaling:

  • RhoA Activation: In immune cells like neutrophils, P2Y14R activation robustly stimulates the RhoA signaling pathway, which is crucial for cytoskeletal rearrangement and chemotaxis.[5][6][18]

  • MAP Kinase Pathway: Activation of the P2Y14R can also lead to the phosphorylation and activation of the mitogen-activated protein (MAP) kinase pathway, specifically ERK1/2, in a pertussis toxin-sensitive manner, indicating Gαi dependence.[19][20]

  • Calcium Mobilization: While not the primary native pathway, P2Y14R can be engineered to signal through calcium mobilization by co-expressing it with a promiscuous G protein like Gα16 or a Gαq/i chimera.[19] This provides a convenient and high-throughput method for functional screening.

P2Y14R_Signaling cluster_membrane Cell Membrane P2Y14R P2Y14R Gi Gi (αβγ) P2Y14R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits RhoA RhoA Activation Gi->RhoA cAMP cAMP ↓ AC->cAMP UDP_Glucose UDP-Glucose (Ligand) UDP_Glucose->P2Y14R PKA PKA Activity ↓ cAMP->PKA Chemotaxis Chemotaxis & Inflammation PKA->Chemotaxis Suppresses RhoA->Chemotaxis

P2Y14R canonical Gαi signaling pathway.

A Superior Class of Antagonists: 3-Sulfonamido Benzoic Acid Derivatives

While several classes of P2Y14R antagonists have been identified, many have been hampered by poor druggability, including low solubility and limited oral bioavailability.[7][13] The emergence of 3-sulfonamido benzoic acid derivatives represents a significant advancement in the field.[7] These compounds, often developed from scaffolds of previous antagonists like PPTN, exhibit highly potent and selective antagonism of P2Y14R.[1][7]

Recent studies have highlighted specific derivatives with nanomolar to sub-nanomolar potency.[1][3] Crucially, these novel compounds demonstrate markedly improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, making them superior candidates for both in vitro research and in vivo preclinical development.[1][3][11]

Compound IDScaffold ClassIC50 (nM)Key AdvantagesReference
Compound 25l 3-Sulfonamido Benzoic Acid5.6Potent activity, superior solubility and PK properties compared to PPTN.[7]
Compound 16c 3-Amide Benzoic Acid1.77High potency, dramatically improved aqueous solubility, excellent metabolic stability.[1][3]
Compound 11m 5-Aryl-3-Amide Benzoic Acid2.18High potency, greatly improved water solubility and bioavailability.[11]
PPTN 2-Naphthoic Acid~4.0Benchmark antagonist, but suffers from poor solubility and bioavailability.[13]

Application Notes: Leveraging P2Y14R Antagonism in Research

The primary application of 3-sulfonamido benzoic acid derivatives is to inhibit the pro-inflammatory and chemotactic effects mediated by P2Y14R activation.

  • Causality of Action: In inflammatory conditions, damaged cells release UDP-sugars, which activate P2Y14R on nearby immune cells. This triggers cell migration to the site of injury and the release of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α).[1][7] By competitively blocking the receptor, these antagonists prevent the initial signaling event, thereby reducing inflammatory cell infiltration, alleviating tissue damage, and lowering the levels of inflammatory mediators.[1][7]

  • Therapeutic Potential: These antagonists are invaluable tools for investigating the role of P2Y14R in various disease models. Preclinical studies have shown that P2Y14R blockade can significantly ameliorate pathology in models of acute lung injury, gout, and colitis.[1][7][9][11] They represent a promising therapeutic strategy for these conditions.[10]

Experimental Protocols for Antagonist Characterization

To validate the efficacy and mechanism of a 3-sulfonamido benzoic acid derivative as a P2Y14R antagonist, a multi-assay approach is essential. This ensures that the observed effects are specifically due to receptor blockade.

Workflow Compound Test Compound (3-Sulfonamido Benzoic Acid Derivative) Assay1 Primary Screen: cAMP Assay Compound->Assay1 Assay2 Secondary Screen: Ca2+ Mobilization Assay Assay1->Assay2 Confirm Activity Assay3 Functional Validation: Chemotaxis Assay Assay2->Assay3 Validate Function Result Confirmed P2Y14R Antagonist Assay3->Result

General workflow for P2Y14R antagonist validation.
Protocol 1: cAMP Accumulation Inhibition Assay (Primary Functional Screen)

This assay directly measures the functional consequence of Gαi coupling and is the gold standard for assessing P2Y14R antagonist potency.

  • Principle: P2Y14R activation by an agonist (e.g., UDP-glucose) inhibits forskolin-stimulated adenylyl cyclase, leading to a decrease in intracellular cAMP. A competitive antagonist will block this agonist-induced decrease in a dose-dependent manner.

  • Materials:

    • HEK293 cells stably expressing human P2Y14R (hP2Y14-HEK293).

    • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

    • IBMX (phosphodiesterase inhibitor) solution.

    • Forskolin solution.

    • UDP-glucose (agonist) solution.

    • 3-sulfonamido benzoic acid derivative (test antagonist) stock solution in DMSO.

    • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Procedure:

    • Cell Plating: Seed hP2Y14-HEK293 cells into a 384-well white assay plate and culture overnight.

    • Compound Preparation: Prepare serial dilutions of the test antagonist in assay buffer. Also prepare solutions for controls: vehicle (DMSO), UDP-glucose alone, and forskolin alone.

    • Cell Treatment: a. Aspirate culture media from the cells and wash gently with assay buffer. b. Add assay buffer containing IBMX to all wells and incubate for 30 minutes at room temperature. This step prevents the degradation of cAMP. c. Add the serially diluted antagonist or vehicle control to the appropriate wells. Incubate for 20-30 minutes. d. Add UDP-glucose to all wells except the forskolin-only control. The final concentration should be at its EC80 (the concentration giving 80% of the maximal effect), which must be predetermined. e. Immediately add forskolin to all wells to stimulate cAMP production. f. Incubate for 30 minutes at room temperature.

    • cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen detection kit.

  • Data Analysis:

    • Normalize the data: Set the signal from the forskolin-only wells as 100% and the signal from the UDP-glucose + forskolin (no antagonist) wells as 0%.

    • Plot the normalized response against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist's effect.

Protocol 2: Calcium Mobilization Assay (Secondary/HTS Screen)

This is a robust assay for high-throughput screening (HTS), often performed in cells engineered to couple P2Y14R to the Gαq pathway.

  • Principle: In hP2Y14R-expressing cells co-transfected with a promiscuous G protein (e.g., Gα16), agonist binding triggers the Gαq pathway, leading to phospholipase C activation and a subsequent release of Ca2+ from intracellular stores. An antagonist will block this calcium flux.

  • Materials:

    • HEK293 or CHO cells stably co-expressing hP2Y14R and a promiscuous G protein.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

    • Pluronic F-127.

    • Probenecid (anion exchange transporter inhibitor, prevents dye leakage).

    • Assay Buffer: HBSS with 20 mM HEPES and Probenecid, pH 7.4.

    • UDP-glucose (agonist) and test antagonist solutions.

  • Procedure:

    • Cell Plating: Seed cells into a 96- or 384-well black, clear-bottom assay plate and culture overnight.

    • Dye Loading: Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in assay buffer. Remove culture media, add the loading solution to the cells, and incubate for 1 hour at 37°C.

    • Compound Addition: Wash the cells with assay buffer to remove excess dye. Add serially diluted antagonist or vehicle controls to the wells and incubate for 20-30 minutes.

    • Signal Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). a. Establish a stable baseline fluorescence reading for 10-20 seconds. b. Add a pre-determined EC80 concentration of UDP-glucose to all wells simultaneously using the instrument's integrated fluidics. c. Immediately begin recording the fluorescence intensity over time (typically 90-180 seconds).

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Normalize the data with the agonist-only response as 100% and the vehicle-only response as 0%.

    • Plot the normalized peak response against the antagonist concentration and fit to a dose-response curve to calculate the IC50.

Protocol 3: Neutrophil Chemotaxis Assay (Cell-Based Functional Validation)

This assay provides crucial validation by testing the antagonist's ability to inhibit a key physiological function of P2Y14R in primary immune cells.

  • Principle: UDP-glucose is a chemoattractant for human neutrophils, a process mediated by P2Y14R.[4][18] An effective antagonist will inhibit this directed cell migration.

  • Materials:

    • Freshly isolated human neutrophils from healthy donor blood.

    • Chemotaxis apparatus (e.g., Boyden chamber, transwell inserts with 3-5 µm pores).

    • Chemotaxis Buffer: HBSS with 0.1% BSA.

    • UDP-glucose and test antagonist solutions.

    • Cell viability and counting reagent (e.g., Calcein-AM or Trypan Blue).

  • Procedure:

    • Cell Preparation: Isolate neutrophils from whole blood using a standard method like density gradient centrifugation (e.g., Ficoll-Paque followed by dextran sedimentation). Resuspend the purified neutrophils in chemotaxis buffer.

    • Antagonist Pre-incubation: Incubate the neutrophil suspension with various concentrations of the antagonist or vehicle control for 30 minutes at 37°C.

    • Chamber Setup: a. Add chemotaxis buffer containing UDP-glucose (at a concentration predetermined to induce optimal migration, typically 1-10 µM) to the lower wells of the chamber. b. Place the porous membrane or transwell insert over the lower wells. c. Add the pre-incubated neutrophils to the top of the membrane/insert.

    • Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator to allow cell migration.

    • Quantification: a. Carefully remove the inserts and wipe off the non-migrated cells from the top surface of the membrane. b. Quantify the cells that have migrated to the bottom side of the membrane. This can be done by staining the cells and counting them under a microscope, or by pre-labeling the cells with a fluorescent dye (like Calcein-AM) and measuring the fluorescence of the migrated cells in the bottom well.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each antagonist concentration relative to the migration induced by UDP-glucose alone.

    • Plot the percent inhibition against the antagonist concentration to determine the IC50 for the inhibition of chemotaxis. A crucial control is to ensure the antagonist does not affect cell viability at the tested concentrations.

Conclusion and Future Directions

The development of 3-sulfonamido benzoic acid derivatives has provided the scientific community with highly potent and druggable P2Y14R antagonists. The protocols described herein offer a robust framework for their characterization, from primary screening to functional validation in physiologically relevant systems. By blocking the pro-inflammatory signals initiated by UDP-sugars, these compounds not only serve as critical research tools to further dissect the role of P2Y14R in health and disease but also stand as promising lead candidates for the development of novel anti-inflammatory therapies.

References

  • ResearchGate. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury.
  • Ma, L., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588. Available at: [Link]

  • Fumagalli, M., et al. (2026). P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology. Journal of Inflammation Research. Available at: [Link]

  • Jiang, J., et al. (2016). Important roles of P2Y receptors in the inflammation and cancer of digestive system. Journal of Translational Medicine, 14(1), 144. Available at: [Link]

  • Harden, T. K., et al. (2010). Signalling and pharmacological properties of the P2Y14 receptor. Acta Physiologica, 199(2), 149-160. Available at: [Link]

  • Karcz, D., et al. (2021). UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia. Journal of Clinical Investigation, 131(7), e139281. Available at: [Link]

  • Tian, S., et al. (2020). Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. Journal of Advanced Research, 23, 133-142. Available at: [Link]

  • Fumagalli, M., et al. (2026). P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology. ResearchGate. Available at: [Link]

  • Hötte, K., et al. (2021). Control of Macrophage Inflammation by P2Y Purinergic Receptors. International Journal of Molecular Sciences, 22(9), 4853. Available at: [Link]

  • Sromek, A. W., et al. (2012). The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. American Journal of Physiology-Cell Physiology, 303(5), C523-C534. Available at: [Link]

  • Jacobson, K. A., et al. (2008). Development of selective agonists and antagonists of P2Y receptors. Purinergic Signalling, 4(3), 237-247. Available at: [Link]

  • Nagatake, T., et al. (2024). The UDP-glucose/P2Y14 receptor axis promotes eosinophil-dependent large intestinal inflammation. Mucosal Immunology, 17(1), 1-13. Available at: [Link]

  • Mederacke, I., et al. (2022). The purinergic P2Y14 receptor links hepatocyte death to hepatic stellate cell activation and fibrogenesis in the liver. Science Signaling, 15(749), eabj5649. Available at: [Link]

  • Salmaso, V., et al. (2021). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 64(8), 4639-4660. Available at: [Link]

  • Kim, H., et al. (2010). Selective Induction of P2Y14 Receptor by RANKL Promotes Osteoclast Formation. FEBS Letters, 584(10), 2085-2090. Available at: [Link]

  • Wikipedia. (n.d.). P2RY14. Available at: [Link]

  • QxMD. (n.d.). P2Y14 receptor in the nervous system: Pharmacology, mechanisms, and therapeutic potential. Available at: [Link]

  • Zhang, D., et al. (2023). Identification of a carbohydrate recognition motif of purinergic receptors. eLife, 12, e85390. Available at: [Link]

  • Tian, S., et al. (2020). Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. Journal of Advanced Research, 23, 133-142. Available at: [Link]

  • Das, A., et al. (2015). UDP-Sugars as Extracellular Signaling Molecules: Cellular and Physiologic Consequences of P2Y14 Receptor Activation. Molecular Pharmacology, 88(4), 707-716. Available at: [Link]

  • Barrett, M. O., et al. (2013). A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils. Molecular Pharmacology, 84(1), 41-49. Available at: [Link]

  • Ghattas, M. A., et al. (2018). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 61(17), 7893-7905. Available at: [Link]

  • Sromek, A. W., et al. (2012). The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. American Journal of Physiology-Cell Physiology, 303(5), C523-C534. Available at: [Link]

  • Fricks, I. P., et al. (2009). P2Y14-R-dependent activation of MAP kinase signaling by UDP. Journal of Pharmacology and Experimental Therapeutics, 330(1), 169-177. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of P2Y14R antagonist a Workflow of SBVS. b Chemical.... Available at: [Link]

  • Fricks, I. P. (2019). Molecular pharmacology and function of the P2Y14 receptor. Carolina Digital Repository. Available at: [Link]

  • Zhang, Y., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry, 181, 111566. Available at: [Link]

  • Reactome. (n.d.). P2Y14 receptor can bind to UDP-glucose. Available at: [Link]

  • Salmaso, V., et al. (2021). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 64(8), 4639-4660. Available at: [Link]

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Sources

Method

Application Notes and Protocols for the Experimental Design of Novel Benzoic Acid Derivatives as Anti-Inflammatory Agents

Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of chronic diseases, including rheumatoid arthritis,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics

Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1][2] Current therapeutic strategies, primarily centered around non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant adverse effects, particularly with long-term use.[1] This necessitates the exploration of new chemical entities with improved safety and efficacy profiles. Benzoic acid and its derivatives have emerged as a promising class of compounds, demonstrating significant anti-inflammatory potential through various mechanisms of action.[3][4][5][6][7]

This comprehensive guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory properties of novel benzoic acid derivatives. The protocols herein are designed to be self-validating, incorporating established methodologies and explaining the scientific rationale behind each experimental choice. We will delve into a multi-tiered approach, beginning with high-throughput in vitro screening to identify lead compounds, followed by in vivo validation of efficacy, and culminating in mechanistic studies to elucidate their mode of action.

Part 1: In Vitro Screening Cascade for Identifying Lead Candidates

The initial phase of discovery focuses on cell-free and cell-based assays to rapidly assess the primary anti-inflammatory potential of the synthesized benzoic acid derivatives.[1] This tiered approach allows for the efficient filtering of a large number of compounds to identify those with the most promising activity.

Primary Target-Based Screening: Cyclooxygenase-2 (COX-2) Inhibition

Rationale: Cyclooxygenase-2 (COX-2) is a key enzyme responsible for the synthesis of prostaglandins, which are potent mediators of inflammation and pain.[8][9] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[10]

Protocol 1: Fluorometric COX-2 Inhibitor Screening Assay

This assay provides a rapid and sensitive method for high-throughput screening of COX-2 inhibitors.[8][11]

Materials:

  • Human Recombinant COX-2 Enzyme[8][12]

  • COX Assay Buffer[8][10]

  • COX Probe (e.g., Amplex™ Red)[10]

  • COX Cofactor (e.g., hematin)[9]

  • Arachidonic Acid (Substrate)[8][12]

  • Celecoxib (Positive Control, selective COX-2 inhibitor)[8]

  • 96-well white opaque microplates

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Compound Preparation: Dissolve test benzoic acid derivatives and Celecoxib in DMSO to create stock solutions. Prepare serial dilutions in COX Assay Buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.[10]

  • Assay Plate Setup:

    • Enzyme Control (EC): Add assay buffer.

    • Inhibitor Control (IC): Add a known concentration of Celecoxib.

    • Test Sample (S): Add diluted test compounds.

  • Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Enzyme Addition: Add diluted human recombinant COX-2 enzyme to all wells except the blank.

  • Incubation: Add the Reaction Mix to each well and incubate for a specified time (e.g., 10 minutes) at 37°C, protected from light.[12]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells simultaneously using a multichannel pipette.[11]

  • Kinetic Measurement: Immediately measure the fluorescence intensity kinetically for 5-10 minutes at 25°C.[8]

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

    • Determine the percent inhibition for each test compound concentration relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[11]

Secondary Cell-Based Screening: Modulation of Inflammatory Mediators

Rationale: To assess the effects of the compounds in a more physiologically relevant context, cell-based assays are employed.[11] Murine macrophage cell lines, such as RAW 264.7, are commonly used as they can be stimulated with lipopolysaccharide (LPS) to mimic a bacterial infection and induce a robust inflammatory response.[11][13] This allows for the evaluation of the compounds' ability to suppress the production of key pro-inflammatory mediators.

Protocol 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated, leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator.[14] The Griess assay provides a simple and reliable colorimetric method to quantify nitrite, a stable breakdown product of NO, in cell culture supernatants.[15][16]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (containing sulfanilamide and N-1-napthylethylenediamine dihydrochloride)[16]

  • Sodium Nitrite (for standard curve)

  • 96-well clear microplates

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the benzoic acid derivatives for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction:

    • In a new 96-well plate, add a portion of the collected supernatant.

    • Add the components of the Griess Reagent to each well according to the manufacturer's instructions.[16][17] Typically, this involves the sequential addition of sulfanilamide and NED solutions, with a short incubation period after each addition.[16]

  • Absorbance Measurement: Measure the absorbance at 540 nm. A purple/magenta color will develop in the presence of nitrite.[3]

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage inhibition of NO production by the test compounds compared to the LPS-stimulated vehicle control.

Protocol 3: Quantification of Pro-Inflammatory Cytokine (TNF-α and IL-6) Release

Rationale: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that drive the inflammatory cascade.[18][19] Measuring the inhibition of their release from LPS-stimulated macrophages provides crucial information about the anti-inflammatory potential of the test compounds.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Cell Treatment: Follow steps 1-3 from Protocol 2 for cell seeding, compound treatment, and LPS stimulation.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA Quantification:

    • Quantify the concentration of TNF-α and IL-6 in the collected supernatants using the respective commercial ELISA kits.

    • Follow the manufacturer's protocol precisely for all steps, including coating, blocking, sample and antibody incubations, and substrate development.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of TNF-α and IL-6 in each sample.

    • Determine the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Calculate the IC50 values.

Part 2: In Vivo Validation of Anti-Inflammatory Efficacy

Promising candidates identified from the in vitro screens must be evaluated in a living organism to assess their efficacy, pharmacokinetics, and potential toxicity.[2][20][21][22] The carrageenan-induced paw edema model is a widely accepted and reproducible acute inflammatory model for this purpose.[23][24][25][26]

Carrageenan-Induced Paw Edema in Rodents

Rationale: The subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema.[24][25] The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins produced via COX-2.[24] This model is effective for evaluating compounds that may inhibit different phases of the inflammatory response.[24]

Protocol 4: Carrageenan-Induced Paw Edema Assay

Materials:

  • Male Wistar rats or Swiss albino mice (specific pathogen-free)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Indomethacin or Diclofenac (Positive Control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Randomly divide them into groups (n=6-8 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: Test benzoic acid derivatives at different doses (e.g., 10, 30, 100 mg/kg, p.o.)

  • Baseline Paw Volume Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.[24]

  • Drug Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) one hour before the carrageenan injection.[24]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.[23][24][27]

  • Paw Volume Measurement Over Time: Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[24]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Part 3: Elucidation of the Mechanism of Action

Understanding how the lead benzoic acid derivatives exert their anti-inflammatory effects is crucial for their further development. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response and are often targeted by anti-inflammatory drugs.[3][28][29]

Investigating the NF-κB Signaling Pathway

Rationale: NF-κB is a transcription factor that plays a pivotal role in inducing the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[14][18][30][31] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[29][31] Upon stimulation (e.g., by LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[29] This allows the active NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate gene transcription.[14][29]

Protocol 5: Western Blot Analysis of IκBα Degradation and p65 Phosphorylation

Materials:

  • RAW 264.7 cells

  • LPS

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Primary antibodies: anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells and treat with test compounds and/or LPS for appropriate time points (e.g., 15, 30, 60 minutes for phosphorylation and degradation events).

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of IκBα and phospho-p65 to the loading control (β-actin) and total p65, respectively.

    • Compare the levels in treated cells to the LPS-stimulated control.

Protocol 6: Immunofluorescence for NF-κB p65 Nuclear Translocation

Rationale: Visualizing the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus provides direct evidence of NF-κB activation.[32][33]

Materials:

  • RAW 264.7 cells grown on glass coverslips

  • LPS

  • Test compounds

  • Paraformaldehyde (for fixing)

  • Triton X-100 (for permeabilization)

  • Blocking solution (e.g., BSA in PBS)

  • Primary antibody: anti-p65

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Confocal or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with test compounds and/or LPS.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate with the primary anti-p65 antibody.[32]

    • Wash and incubate with the fluorescently-labeled secondary antibody.[32]

  • Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides with antifade medium.

  • Imaging and Analysis:

    • Capture images using a confocal or fluorescence microscope.

    • Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of translocation.[34][35]

Investigating the MAPK Signaling Pathway

Rationale: The MAPK family, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAP kinases, are crucial signaling cascades that regulate the production of inflammatory mediators.[28][36][37][38] Their activation, typically via phosphorylation, is a key event in the inflammatory response.[29]

Protocol 7: Western Blot Analysis of ERK, JNK, and p38 Phosphorylation

Procedure: This protocol is similar to Protocol 5.

Key Differences:

  • Primary Antibodies: Use antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38.

  • Data Analysis: Normalize the phosphorylated protein levels to the total protein levels for each MAPK.

By following this comprehensive experimental design, researchers can systematically evaluate the anti-inflammatory potential of novel benzoic acid derivatives, from initial screening to in vivo efficacy and mechanistic understanding, ultimately contributing to the development of safer and more effective anti-inflammatory therapies.

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of Benzoic Acid Derivatives

CompoundCOX-2 IC50 (µM)NO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
Benzoic Acid>100>100>100>100
Derivative A15.225.830.128.5
Derivative B5.610.212.511.9
Derivative C58.975.482.379.6
Celecoxib0.45[8]5.18.77.9

Table 2: In Vivo Anti-inflammatory Efficacy in Carrageenan-Induced Paw Edema Model

TreatmentDose (mg/kg)Paw Edema Inhibition at 3h (%)Paw Edema Inhibition at 5h (%)
Vehicle-00
Derivative B1025.430.1
Derivative B3045.852.3
Derivative B10068.275.6
Indomethacin1055.165.8

Visualization of Workflows and Pathways

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_moa Mechanism of Action (MoA) cox2 COX-2 Inhibition Assay (Primary Screen) no_cytokine NO & Cytokine Release Assays (Secondary Screen) cox2->no_cytokine Active Compounds lead_vitro Lead Compound Identification no_cytokine->lead_vitro Potent Inhibitors paw_edema Carrageenan-Induced Paw Edema Model lead_vitro->paw_edema Advance Leads efficacy Efficacy & Dose-Response paw_edema->efficacy western_blot Western Blot (p-p65, IκBα, p-MAPKs) efficacy->western_blot Investigate MoA if_staining Immunofluorescence (p65 Translocation) efficacy->if_staining pathway_elucidation Pathway Elucidation western_blot->pathway_elucidation if_staining->pathway_elucidation

Caption: A streamlined workflow for the discovery and characterization of novel anti-inflammatory agents.

nfkb_pathway cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk nfkb_inactive Inactive NF-κB (p65/p50)-IκBα ikk->nfkb_inactive Phosphorylates IκBα ikba_p p-IκBα ikba_deg IκBα Degradation ikba_p->ikba_deg Ubiquitination & Proteasomal Degradation nfkb_active Active NF-κB (p65/p50) ikba_deg->nfkb_active Releases nucleus Nucleus nfkb_active->nucleus Translocation genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) nucleus->genes nfkb_inactive->ikba_p benzo_deriv Benzoic Acid Derivative benzo_deriv->ikk Inhibits? benzo_deriv->ikba_deg Inhibits?

Caption: The canonical NF-κB signaling pathway and potential points of inhibition.

mapk_pathway cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway stimuli Inflammatory Stimuli (e.g., LPS) map3k MAP3K (e.g., TAK1) stimuli->map3k Activates map2k MAP2K (MKKs) map3k->map2k Phosphorylates erk ERK map2k->erk Phosphorylates jnk JNK map2k->jnk Phosphorylates p38 p38 map2k->p38 Phosphorylates transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors jnk->transcription_factors p38->transcription_factors inflammatory_response Inflammatory Response (Cytokine Production) transcription_factors->inflammatory_response benzo_deriv Benzoic Acid Derivative benzo_deriv->map2k Inhibits?

Caption: The MAPK signaling cascade in inflammation, a potential target for therapeutic intervention.

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  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Bio-Rad. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]

  • George, A., et al. (2009). Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. Journal of immunological methods, 349(1-2), 19–27. [Link]

  • Schroecksnadel, K., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinical and experimental pharmacology & physiology, 38(2), 107–113. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Zuo, X., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (87), 51421. [Link]

  • Egharevba, E., & Ugbabe, G. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. EC Pharmacology and Toxicology 7.12, 01-15. [Link]

  • Bio-protocol. (2019). Nitric Oxide Griess Assay. [Link]

  • Makhsumov, S. M., et al. (2025). STUDYING THE MECHANISM OF ACTION OF SOME CHEMICAL COMPOUNDS WITH ANTI-INFLAMMATORY PROPERTIES. International journal of medical sciences, 4(6). [Link]

  • Dojindo Molecular Technologies, Inc. (2014, August 11). NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - Technical Manual. [Link]

  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37-52. [Link]

  • Gautam, R., & Jachak, S. M. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(4), 753–777. [Link]

  • Noor, M. (2022, January 25). How to perform Nitic Oxide assays using griess reagents without kit for the cancer cell supernatants treated with different drugs? ResearchGate. [Link]

  • Suh, K. S., et al. (2013). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Saudi journal of biological sciences, 20(1), 7–15. [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]

  • Čeh, K., et al. (2026, March 5). Macrophage-based assays for the in vitro testing of the anti-inflammatory activity of mesenchymal stem cell-based products. bioRxiv. [Link]

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Application

Application Note: Formulation and Management of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid Stock Solutions

Target Audience: Researchers, biophysicists, and drug development professionals. Document Type: Technical Protocol & Standard Operating Procedure (SOP).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Document Type: Technical Protocol & Standard Operating Procedure (SOP).

Physicochemical Profiling and Solvent Rationale

To yield reproducible data in in vitro pharmacology and high-throughput screening (HTS), the physicochemical properties of the active pharmaceutical ingredient (API) or chemical probe must strictly dictate its formulation.

The compound 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid (CAS 313259-91-5) possesses a molecular weight of 271.33 g/mol [1]. Structurally, it is characterized by two competing functional moieties:

  • Diethylaminosulfonyl group: A bulky, highly lipophilic sulfonamide derivative that significantly reduces aqueous thermodynamic solubility.

  • Carboxylic Acid (Benzoic acid derivative): A weakly acidic ionizable group (typical pKa ~ 4.0 - 5.0) that remains un-ionized in acidic to neutral unbuffered aqueous solutions, severely restricting dissolution.

Causality for Solvent Selection: Because of the dominant lipophilicity of the diethylaminosulfonyl core and the low aqueous solubility of the un-ionized carboxylic acid, direct dissolution into aqueous assay buffers frequently causes undetectable micro-precipitation. To bypass this, 100% anhydrous Dimethyl Sulfoxide (DMSO) is universally mandated as the primary vehicle[2]. DMSO acts as an amphiphilic, polar aprotic solvent capable of disrupting intermolecular hydrogen bonds in the crystal lattice while simultaneously solvating the lipophilic rings, resulting in a thermodynamically stable master stock solution.

Gravimetric and Volumetric Calculations

Precision in establishing the master stock concentration is paramount to ensure accurate dose-response (IC50/EC50) curves. We recommend targeting a master stock concentration of 10 mM or 50 mM , depending on the target assay's maximum required dose.

Molecular Weight (MW): 271.33 g/mol [1]

Target Stock ConcentrationMaster Volume (100% DMSO)Required Mass of CompoundApplication Suitability
1 mM 1.00 mL0.27 mgNot Recommended (High gravimetric error margin on standard analytical balances).
10 mM 1.00 mL2.71 mgIdeal for standard cell-based and biochemical assays.
50 mM 1.00 mL13.57 mgRequired for low-potency screening or biophysical assays (e.g., ITC, SPR).
100 mM 1.00 mL27.13 mgUsed only if solubility limits allow; requires gentle warming/sonication.

Step-by-Step Preparation Protocol

This protocol serves as a self-validating system; built-in quality control checks are introduced at each phase to ensure chemical integrity.

Step 3.1: Equipment & Reagent Preparation
  • Reagents: 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid powder, >99.9% Anhydrous DMSO (sealed under Argon).

  • Equipment: Calibrated semi-micro analytical balance (0.01 mg readability), anti-static ionizer gun, amber glass vials or opaque polypropylene cryotubes.

  • Causality: Standard DMSO rapidly absorbs atmospheric moisture (hygroscopic). Hydrated DMSO reduces the solubility threshold of lipophilic compounds, leading to delayed precipitation during cryo-storage[2]. Using strictly anhydrous DMSO mitigates this failure point.

Step 3.2: Gravimetric Dispensing
  • Discharge static electricity from the weighing spatula and glass vial using an anti-static gun. (Rationale: Static charge forces micro-powders to aerosolize or cling to vessel walls, fundamentally altering the actual solvated mass).

  • Tare the empty amber vial.

  • Carefully weigh exactly 2.71 mg of the compound for a 10 mM stock into the vial. Record the exact mass.

  • Self-Validation: Re-weigh the vial after 2 minutes to confirm no weight fluctuation from moisture absorption.

Step 3.3: Solvation and Homogenization
  • Based on the exact recorded mass, calculate the precise volume of anhydrous DMSO required using the equation: Volume (µL) = (Mass (mg) / 271.33) * 100,000.

  • Pipette the calculated volume of anhydrous DMSO directly onto the powder plug.

  • Cap tightly and vortex vigorously for 30–60 seconds.

  • If particulates remain visible, submerge the vial in an ultrasonic water bath (room temperature) for 5 minutes.

  • Self-Validation: Perform a visual inspection under a bright light against a dark background. The solution must be completely optically clear, demonstrating no Tyndall effect (light scattering by micro-crystals).

Step 3.4: Aliquoting and Cryogenic Storage
  • Dispense the master stock into single-use aliquots of 10 µL to 50 µL in amber polypropylene tubes.

  • Purge the headspace of each tube with a gentle stream of Argon gas prior to capping.

  • Store aliquots immediately at -20°C or -80°C.

  • Causality: Substituted sulfonamides and aromatic carboxylic acids can be prone to gradual photolytic degradation[1]. Amber tubes protect against UV light. Furthermore, repeatedly freezing and thawing DMSO stocks creates localized concentration gradients (due to solvent freezing dynamics) and introduces water condensation. Single-use aliquots preserve the exact 10 mM concentration for the lifespan of the screening project[2].

Visual Workflow: Stock Preparation to Assay Deployment

Workflow A Gravimetric Dispensing 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid B Solvent Addition (100% Anhydrous DMSO) A->B C Homogenization & QC (Vortex & Visual Inspection) B->C D Aliquoting (Amber Tubes, 10-50 µL) C->D E Cryogenic Storage (-20°C to -80°C) D->E F Working Dilution (Aqueous Buffer, DMSO <0.1%) E->F Assay Day (No Freeze-Thaw)

Caption: Workflow for the preparation, QC, and cryogenic storage of DMSO master stock solutions.

Working Dilutions for Assays

On the day of the experiment, remove a single aliquot from -20°C storage and allow it to equilibrate to room temperature for 15 minutes before opening. Opening a cold tube will immediately condense atmospheric moisture into the highly hygroscopic DMSO.

When introducing the 10 mM stock into your final aqueous assay buffer (e.g., PBS, DMEM, or HEPES buffer), ensure that the final DMSO concentration remains rigidly below 0.1% to 0.5% v/v [2]. Excessive DMSO can artificially alter cell membrane permeability, denature target proteins, or create artifacts in fluorescence readouts[2].

Dilution Causality: Always add the DMSO stock solution into the rapidly mixing aqueous buffer, never the reverse. Adding buffer into DMSO causes a localized crash in solubility (solvent shock), instantaneously nucleating the 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid into irreversible micro-precipitates.

References

  • National Center for Biotechnology Information (NCBI). "NIH Assay Guidance Manual: Assay Operations for SAR Support". Available at:[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 3-[(Diethylamino)sulfonyl]-4-methylbenzoic Acid

Answering your question. Welcome to the technical support center for the purification of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Answering your question.

Welcome to the technical support center for the purification of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this compound at the desired purity. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and make informed decisions during your purification workflow.

Part 1: Understanding the Challenge: Common Impurities and Their Impact

Before selecting a purification strategy, it is crucial to understand the potential impurities in your crude material. The synthetic route to 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid can introduce several types of impurities that can interfere with downstream applications.

Table 1: Potential Impurity Profile and Recommended Removal Strategy

Impurity TypeCommon ExamplesImpact on Downstream UsePrimary Recommended Purification Method
Unreacted Starting Materials 3-Amino-4-methylbenzoic acid, Diethylaminosulfonyl chlorideCan lead to side reactions; complicates accurate quantification.Acid-Base Extraction, Column Chromatography
Isomeric Impurities e.g., 2-[(Diethylamino)sulfonyl]-4-methylbenzoic acidMay have different biological activity or toxicity profiles.Preparative HPLC, Fractional Recrystallization
Solvent-Related Impurities Toluene, Dichloromethane, AcetonitrileCan be toxic; may interfere with crystallization.Drying under vacuum, Recrystallization
Inorganic Salts Sodium chloride, Sodium sulfateAffects solubility and accurate weighing; can damage equipment.Acid-Base Extraction, Filtration

Part 2: Purification Method Selection Guide

The optimal purification strategy depends on the scale of your experiment, the nature of the impurities, and the required final purity. This decision-making workflow will guide you to the most efficient method.

Purification_Workflow Figure 1: Decision Workflow for Purification start Crude 3-[(Diethylamino)sulfonyl] -4-methylbenzoic acid impurity_check What is the primary impurity type? start->impurity_check scale_check_1 Scale > 1g? impurity_check->scale_check_1 Neutral/Basic Impurities or Inorganic Salts scale_check_2 Scale > 1g? impurity_check->scale_check_2 Isomeric or Structurally Similar Impurities recrystallization_node Consider Recrystallization for Crystalline Solids with Minor Impurities impurity_check->recrystallization_node Crystalline Solid with Minor Impurities acid_base Perform Acid-Base Extraction scale_check_1->acid_base Yes flash_chrom Perform Flash Chromatography scale_check_1->flash_chrom No scale_check_2->flash_chrom Yes prep_hplc Perform Preparative HPLC scale_check_2->prep_hplc No purity_check High purity needed (>99.5%)? final_polish Final Polish: Recrystallization purity_check->final_polish Yes end Pure Compound purity_check->end No acid_base->purity_check recrystallization Perform Recrystallization recrystallization->purity_check flash_chrom->purity_check prep_hplc->end final_polish->end recrystallization_node->recrystallization

Caption: Decision workflow for selecting a purification technique.

Part 3: Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

A. Acid-Base Extraction

Acid-base extraction is a powerful technique for this molecule, leveraging the acidic nature of the carboxylic acid group (pKa ≈ 4-5) to separate it from neutral or basic impurities.[1] The compound is deprotonated with a mild base to form a water-soluble salt, which partitions into the aqueous phase.

Acid_Base_Extraction Figure 2: Principle of Acid-Base Extraction cluster_0 Organic Layer (e.g., Ethyl Acetate) cluster_1 Aqueous Layer cluster_2 Separated Layers organic_acid R-COOH (Product) Neutral Impurity aqueous_base Add aq. NaHCO₃ organic_acid->aqueous_base Mix Layers organic_final Organic Layer: Neutral Impurity aqueous_base->organic_final Separation aqueous_final Aqueous Layer: R-COO⁻ Na⁺ (Product Salt) aqueous_base->aqueous_final acidification R-COOH (Precipitates) aqueous_final->acidification Acidify with HCl

Caption: The process of separating an organic acid from neutral impurities.

FAQs & Troubleshooting:

  • Q1: I performed an acid-base extraction, but my yield is very low. What went wrong?

    • A1: Insufficient Basification: The pH of the aqueous layer may not have been high enough to fully deprotonate the carboxylic acid. Use a pH meter or pH paper to ensure the aqueous phase is basic (pH > 8) after mixing. A weak base like sodium bicarbonate is generally sufficient and preferred to avoid hydrolysis of other functional groups.[2]

    • A2: Emulsion Formation: Vigorous shaking can create an emulsion, trapping your product at the interface. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the funnel to stand for an extended period.[3]

    • A3: Incomplete Precipitation: After separating the aqueous layer, you must re-acidify it to a pH of ~2-3 with an acid like HCl to precipitate your product.[4] If the solution remains basic or neutral, your product will stay dissolved as its salt form. Ensure thorough mixing during acidification.

  • Q2: After acidifying the aqueous layer, my product oiled out instead of crystallizing. How can I isolate it?

    • A1: Seeding: If you have a small crystal of pure product, add it to the solution to induce crystallization.

    • A2: Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites for crystal growth.[5]

    • A3: Re-extraction: If oiling out persists, extract the acidified aqueous solution with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Your protonated, neutral product will move back into the organic layer. You can then dry this organic solution and evaporate the solvent to recover your product.

B. Recrystallization

Recrystallization purifies compounds by exploiting differences in solubility between the desired product and impurities in a given solvent system at different temperatures.[6] The ideal solvent will dissolve the compound completely when hot but poorly when cold.

Table 2: Solvent Selection for Recrystallization

SolventBoiling Point (°C)Suitability for 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acidRationale & Comments
Water 100Poor (alone)While many benzoic acids have increased solubility in hot water, the bulky organic groups on this molecule limit its aqueous solubility even at high temperatures.[5][7]
Ethanol/Water ~78-100ExcellentThis is often the best choice. Dissolve the crude solid in a minimum amount of hot ethanol, then slowly add hot water until the solution becomes slightly cloudy (the saturation point). Allow to cool slowly.[8]
Toluene 111GoodA good choice for removing more polar impurities. The compound has moderate solubility in hot toluene and lower solubility upon cooling.[9][10]
Ethyl Acetate/Hexane ~70-77GoodUse for non-polar impurities. Dissolve in hot ethyl acetate and add hexane as the anti-solvent until turbidity appears.

FAQs & Troubleshooting:

  • Q1: No crystals are forming even after my solution has cooled to room temperature.

    • A1: Solution is Too Dilute: You may have added too much solvent. Gently heat the solution to evaporate some of the solvent until you see crystals start to form at the surface, then allow it to cool again.

    • A2: Supersaturation: The solution may be supersaturated. Induce crystallization by scratching the flask or adding a seed crystal.[11] Cooling the solution further in an ice bath can also help.[12]

  • Q2: The recovered material is still impure after recrystallization. Why?

    • A1: Cooling Was Too Rapid: Cooling the solution too quickly can cause impurities to become trapped in the crystal lattice. Allow the flask to cool slowly on the benchtop before moving it to an ice bath.[5]

    • A2: Impurity Concentration is Too High: If the crude material is very impure (>10-15% impurity), a single recrystallization may not be sufficient. Consider a bulk purification step like acid-base extraction or chromatography first.

    • A3: Inappropriate Solvent Choice: The impurity may have a similar solubility profile to your product in the chosen solvent. Try a different solvent system from Table 2.

C. Column Chromatography

For difficult separations, such as removing isomers or impurities with very similar properties, column chromatography is the most effective method.

FAQs & Troubleshooting:

  • Q1: What column conditions (stationary and mobile phase) should I use?

    • A1: Normal Phase (Silica Gel): This is a common starting point. Use a solvent system like Hexane/Ethyl Acetate with a small amount of acetic acid (0.5-1%) in the mobile phase. The acetic acid keeps the carboxylic acid protonated, preventing it from streaking on the silica. A gradient elution from low to high polarity (e.g., 9:1 to 1:1 Hexane:EtOAc) is recommended.

    • A2: Reversed-Phase (C18 Silica): If your impurities are very non-polar, reversed-phase chromatography can be effective. Use a mobile phase of Water/Acetonitrile or Water/Methanol, with 0.1% formic acid or trifluoroacetic acid (TFA) to maintain an acidic pH.

  • Q2: My compound is sticking to the column and won't elute.

    • A1: Insufficient Mobile Phase Polarity: For normal phase, you need to increase the polarity of your eluent. Gradually increase the percentage of ethyl acetate or add a small amount of methanol to your mobile phase.

    • A2: Strong Interaction with Silica: The combination of the sulfonic acid and carboxylic acid groups can lead to strong interactions with silica gel.[13] Ensure your mobile phase is acidified as described above. If the problem persists, consider using a different stationary phase like alumina or switching to reversed-phase chromatography.

Part 4: Purity Assessment

After purification, you must verify the purity of your material. Several analytical techniques are suitable for this purpose.

Table 3: Comparison of Analytical Methods for Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Acid-Base Titration
Principle Separation based on partitioning between phases, followed by UV detection.[14]Signal intensity is directly proportional to the number of atomic nuclei, measured against a certified internal standard.[15]Neutralization reaction between the acidic analyte and a standardized basic solution.[14]
Selectivity High: Can separate and quantify structurally similar impurities.[16]High: Provides structural information that aids in impurity identification.Low: Titrates total acidity and is not specific to the target compound.
Accuracy High (typically >99%)Very High (often considered a primary method with <1% error)[14]Moderate to High (dependent on titrant purity)
Best For Routine quality control, detecting low-level impurities.Accurate purity determination without a specific reference standard of the analyte.Quick assay of bulk material where impurities are not acidic.

References

  • Kosolapoff, G. M. (1950). Organo Phosphorus Chemistry. Wiley.
  • University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid. UMSL.edu. [Link]

  • Siggia, S., & Hanna, J. G. (1966). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Analytical Chemistry, 38(1), 148-149.
  • Rajanna, K., et al. (2014). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. Open Journal of Synthesis Theory and Applications. [Link]

  • Haseeb, S. (2023). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. Diva-portal.org. [Link]

  • Ashenhurst, J. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]

  • University of Wisconsin-Green Bay. (n.d.). The Recrystallization of Benzoic Acid. UWGB.edu. [Link]

  • University of California, Irvine. (n.d.). Exp 6 - Extraction. uci.edu. [Link]

  • Anonymous. (n.d.). Recrystallization of Benzoic Acid. WordPress.com. [Link]

  • Studylib. (n.d.). Recrystallization Lab: Benzoic Acid Purification. studylib.net. [Link]

  • Chemistry Steps. (2025). How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction. chemistrysteps.com. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. en.wikipedia.org. [Link]

  • Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
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  • ResearchGate. (2025). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. researchgate.net. [Link]

  • Kiani, M. et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. trendsinsciences.com. [Link]

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  • DiVA. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. diva-portal.org. [Link]

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  • ResearchGate. (n.d.). Purification of 2,4 Dichlorobenzoic Acid. researchgate.net. [Link]

  • Wikipedia. (n.d.). p-Toluic acid. en.wikipedia.org. [Link]

  • Snodin, D. J. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. PubMed. [Link]

  • Google Patents. (n.d.). US3496224A - Purification of sulfonic acids.
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Optimization

Overcoming poor solubility of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid in aqueous buffers

Overview & Scientific Context Welcome to the technical support guide for 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid. This document is designed for researchers, scientists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Scientific Context

Welcome to the technical support guide for 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Its molecular structure, featuring a carboxylic acid group and a substituted sulfonamide, presents a classic solubility challenge common to many biologically active molecules. The inherent hydrophobicity of the substituted benzene ring combined with the ionizable carboxylic acid group results in a pronounced pH-dependent solubility profile.

This guide provides a foundational understanding of the compound's physicochemical properties, answers frequently asked questions, and offers a series of systematic troubleshooting protocols to help you achieve stable and reproducible aqueous preparations for your experiments.

Physicochemical Profile & Key Characteristics

Understanding the fundamental properties of a compound is the first step in troubleshooting its formulation. While extensive data on 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid is not widely published, we can infer its behavior from its structural motifs and by comparison to the well-characterized analogue, Probenecid (4-[(Dipropylamino)sulfonyl]benzoic acid).

PropertyValue / ObservationScientific Rationale & Implications
Molecular Structure C₁₂H₁₇NO₄SContains a hydrophobic 4-methyl-benzenoid core, a weakly acidic N,N-diethylsulfonamide group, and a critical acidic carboxylic acid group.
Aqueous Solubility Poorly soluble in neutral and acidic water.[1][2]The protonated carboxylic acid (at low pH) is uncharged and significantly less polar, leading to very low aqueous solubility.[3]
pKa (Carboxylic Acid) Estimated ~3.5 - 4.5Similar to other benzoic acids. This is the critical pH at which the compound transitions between its poorly soluble neutral form and its more soluble anionic (carboxylate) form.
pKa (Analog: Probenecid) 5.8[4]Probenecid's pKa is a reasonable estimate for the overall acidic nature of this class of molecules. Solubility will dramatically increase at pH values above this pKa.[4]
Solubility in Base Soluble in dilute alkaline solutions (e.g., NaOH).[2][4]In basic solutions, the carboxylic acid is deprotonated to form a highly polar and much more water-soluble carboxylate salt.[3]

Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO, but it precipitated immediately when I diluted it into my PBS buffer (pH 7.4). Why did this happen?

This is a classic issue known as "crashing out." Your compound is likely fully dissolved in the 100% organic DMSO stock. However, when you introduce this stock into an aqueous buffer, two things happen: the solvent polarity dramatically increases, and the final pH of the solution dictates the ionization state of your compound. The carboxylic acid group on your molecule has a pKa likely in the range of 3.5-4.5. While pH 7.4 is well above this pKa, the sudden change in solvent environment can cause the less soluble, protonated form to precipitate before it can fully ionize and dissolve in the aqueous environment. The key is to control the pH during the dilution process.

Q2: What is the theoretical pKa of this compound and why is it so important for my experiments?

The pKa is the pH at which 50% of the molecules are in their ionized (deprotonated) form and 50% are in their neutral (protonated) form. For 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid, the carboxylic acid group is the primary determinant of its pH-dependent solubility. Above the pKa, the compound exists predominantly as the soluble carboxylate anion. Below the pKa, it is the poorly soluble neutral carboxylic acid.[5] Knowing this value is critical because if your experimental buffer pH is close to or below the pKa, you will consistently face solubility issues. For maximum solubility, the pH should be maintained at least 1.5 to 2 units above the pKa.

Q3: Can I just add a little bit of NaOH to my final buffer to get the compound into solution?

While this is the correct principle, the method is critical. Simply adding a strong base to your final buffered solution can cause localized pH spikes that may degrade your compound or affect other components in your media. The recommended approach is to first dissolve the compound in a small amount of dilute base (like 0.1 M NaOH) to form the sodium salt, and then carefully add this pre-dissolved solution to your buffer, ensuring the final pH of the solution remains within your desired experimental range.

Q4: Are there alternatives to pH adjustment if my experiment is sensitive to high pH?

Yes. If maintaining a specific pH (e.g., neutral) is critical for your assay's integrity, you have two primary alternative strategies:

  • Co-solvents: Using a water-miscible organic solvent like ethanol or propylene glycol in your final buffer can increase the solubility of the neutral form of the compound.[6][7] However, you must validate the tolerance of your experimental system (e.g., cells) to the chosen co-solvent.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like your compound, within their central cavity, effectively shielding them from the aqueous environment and increasing their apparent solubility.[8][] This method is often used to improve drug solubility without altering pH or using potentially cytotoxic co-solvents.[10]

Troubleshooting Guide & Experimental Protocols

Issue: Compound Fails to Dissolve or Precipitates in Aqueous Buffer

This is the most common issue encountered. The following step-by-step workflow will help you identify the best solubilization strategy for your specific experimental needs.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Start: Undissolved Compound in Buffer check_ph Is the final buffer pH adjustable and compatible with pH > 6.0? start->check_ph ph_yes YES check_ph->ph_yes  Yes ph_no NO check_ph->ph_no  No protocol1 Follow Protocol 1: Solubilization by pH Adjustment ph_yes->protocol1 end_node Achieved Solubilized Compound protocol1->end_node check_cosolvent Is your system tolerant to low percentages (<5%) of organic co-solvents? ph_no->check_cosolvent cosolvent_yes YES check_cosolvent->cosolvent_yes  Yes cosolvent_no NO check_cosolvent->cosolvent_no  No protocol2 Follow Protocol 2: Solubilization using a Co-solvent cosolvent_yes->protocol2 protocol2->end_node protocol3 Follow Protocol 3: Solubilization using Cyclodextrins cosolvent_no->protocol3 protocol3->end_node

Caption: Decision workflow for selecting a solubilization strategy.

Protocol 1: Solubilization by pH Adjustment

This method leverages the acidic nature of the carboxylic acid group to form a soluble salt. It is the most direct and often most effective method if the experimental system can tolerate a slightly basic pH.

Underlying Principle: The Henderson-Hasselbalch equation dictates that by raising the pH of the solution above the compound's pKa, the equilibrium will shift from the poorly soluble protonated acid (R-COOH) to the highly soluble deprotonated carboxylate salt (R-COO⁻).[3][11]

G cluster_0 Low pH (Below pKa) cluster_1 High pH (Above pKa) A R-COOH (Poorly Soluble, Neutral) B R-COO⁻ + H⁺ (Soluble, Anionic) A->B Add Base (e.g., NaOH) B->A Add Acid (e.g., HCl)

Caption: pH-dependent equilibrium of the carboxylic acid.

Step-by-Step Procedure:

  • Weigh Compound: Accurately weigh the desired mass of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid.

  • Initial Wetting: Add a small volume of high-purity water or your target buffer to create a slurry. Do not use the full volume yet.

  • Base Addition: While stirring vigorously, add 0.1 M NaOH dropwise. Use a calibrated pH meter to monitor the pH of the slurry.

  • Dissolution Point: Continue adding NaOH until the solid material is fully dissolved. Note the pH at which complete dissolution occurs. This will typically be 1.5-2.0 units above the pKa.

  • Final Volume Adjustment: Once the compound is dissolved, add your target buffer to reach the final desired concentration and volume.

  • pH Back-Titration (Optional): If necessary, you can carefully adjust the pH back down using 0.1 M HCl. Crucially, do not go below the pH of dissolution , as the compound will precipitate. This step helps to bring the final solution closer to the desired experimental pH.

  • Sterilization: Sterile filter the final solution using a 0.22 µm filter compatible with your solution (e.g., PES or PVDF).

Protocol 2: Solubilization using a Co-solvent

This method is suitable when the experimental pH cannot be modified. It works by reducing the overall polarity of the aqueous solvent, making it more favorable for the hydrophobic compound to dissolve.[12][13]

Recommended Co-solvents & Starting Concentrations:

Co-solventRecommended Starting % (v/v)Notes
DMSO ≤ 1%Excellent for initial stock, but can be cytotoxic. Always run a vehicle control.
Ethanol ≤ 5%Generally well-tolerated by many cell lines, but can have biological effects.
Propylene Glycol (PG) ≤ 5%A common pharmaceutical excipient; good safety profile.[6]
PEG 400 ≤ 10%Polyethylene glycol 400 is another widely used, low-toxicity solubilizer.[6]

Step-by-Step Procedure:

  • Prepare Concentrated Stock: Dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO, Ethanol) to create a high-concentration stock solution. Ensure it is fully dissolved.

  • Prepare Final Buffer: In a separate container, have your final volume of aqueous buffer ready and stirring vigorously.

  • Slow Addition: Add the concentrated stock solution to the stirring buffer drop-by-drop and very slowly. This technique, sometimes called "antisolvent precipitation," minimizes the formation of large precipitates by allowing the molecules to disperse quickly.

  • Observation: Monitor the solution closely for any signs of cloudiness or precipitation. If precipitation occurs, the concentration limit in that specific co-solvent/buffer system has been exceeded.

  • Control Experiment: Crucially , always prepare a "vehicle control" buffer containing the same final concentration of the co-solvent but without your compound. This is essential to ensure that any observed effects in your experiment are due to the compound and not the solvent itself.

Protocol 3: Solubilization using Cyclodextrins

This advanced technique is ideal for pH-sensitive systems or when co-solvents are not viable. It relies on molecular encapsulation rather than altering the bulk solvent properties.[14]

Underlying Principle: The cyclodextrin molecule has a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic part of your compound partitions into this cavity, forming a water-soluble "inclusion complex."[8][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

G compound Drug Molecule (Hydrophobic Part) plus + cd Cyclodextrin (Hydrophobic Cavity) arrow -> complex Drug inside CD

Caption: Formation of a drug-cyclodextrin inclusion complex.

Step-by-Step Procedure:

  • Prepare Cyclodextrin Solution: Weigh out HP-β-CD and dissolve it in your desired aqueous buffer. A common starting point is a 2-10% (w/v) solution.

  • Add Compound: Add the powdered 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid directly to the cyclodextrin-containing buffer.

  • Equilibrate: Stir the mixture vigorously at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. Gentle heating (40-50°C) can sometimes accelerate this process, but must be tested for compound stability.

  • Clarify Solution: After equilibration, you may observe a small amount of undissolved material. Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes and carefully collect the supernatant. This supernatant contains your solubilized compound.

  • Determine Concentration: It is essential to determine the actual concentration of the solubilized compound in the supernatant using a validated analytical method (e.g., HPLC-UV, UV-Vis spectroscopy). The amount that dissolves will depend on the specific binding affinity between your compound and the cyclodextrin.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Fiveable. pH and Solubility - AP Chem. Published August 15, 2025.
  • Japanese Pharmacopoeia. Probenecid Tablets.
  • ChemicalBook. Probenecid CAS#: 57-66-9.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • MDPI. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Published May 11, 2018.
  • Sigma-Aldrich. Probenecid (P8761) - Product Information Sheet.
  • ACS Publications. Solubility Measurement and Correlation of Probenecid in 12 Pure Organic Solvents and Thermodynamic Properties of Mixing of Solutions. Journal of Chemical & Engineering Data. Published January 22, 2019.
  • Sigma-Aldrich. Probenecid 57-66-9.
  • Journal of Pharmaceutical Science and Technology (JPST). Characterization of Cyclodextrin Inclusion Complexes – A Review.
  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?. Published February 27, 2012.
  • askIITians. How does pH affect solubility?. Published March 11, 2025.
  • AP Chemistry Study Guide. pH and Solubility. Published August 25, 2024.
  • AP Chemistry. 8.11 pH and Solubility.
  • Roquette. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Published July 31, 2025.
  • Patsnap Eureka. Overcoming Challenges in Carboxylic Acid Drug Formulations. Published July 31, 2025.
  • BenchChem. Methods to increase the solubility of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid.
  • International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • ResearchGate. The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Published 2016.
  • Wikipedia. Cosolvent.
  • AAPS Advances in the Pharmaceutical Sciences Series. Formulating Poorly Water Soluble Drugs.
  • ScienceDirect. Solubilization techniques used for poorly water-soluble drugs.
  • PMC. Solubilization techniques used for poorly water-soluble drugs.
  • ResearchGate. Effective formulation strategies for poorly water soluble drugs.
  • ResearchGate. Formulation strategies for poorly soluble drugs. Published July 8, 2025.
  • YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Published November 12, 2020.
  • PubChem. 3-(Diethylsulfamoyl)benzoic acid.
  • International Journal of Applied Pharmaceutics. Solubility enhancement techniques: A comprehensive review. Published March 13, 2023.
  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Published July 26, 2021.
  • Journal of Drug Discovery and Therapeutics. STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Published February 28, 2016.

Sources

Troubleshooting

Technical Support Center: A Guide to Scaling the Synthesis of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic Acid

Welcome to the technical support center for the synthesis of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical insights, troubleshooting advice, and practical protocols for the successful scale-up of this important synthetic intermediate. Our focus is on anticipating and overcoming the challenges inherent in moving from the laboratory bench to larger-scale production, ensuring safety, efficiency, and high product quality.

Introduction

3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a benzoic acid moiety and a diethylsulfonamide group, makes it a versatile intermediate. The synthesis typically proceeds in two key stages: the chlorosulfonation of 4-methylbenzoic acid (p-toluic acid) to yield 3-(chlorosulfonyl)-4-methylbenzoic acid, followed by the amination of the resulting sulfonyl chloride with diethylamine.

While the chemistry appears straightforward on a small scale, scaling up this synthesis presents several challenges. These include managing highly exothermic reactions, controlling regioselectivity, minimizing side-product formation, and ensuring safe handling of corrosive reagents. This guide will provide a comprehensive overview of these challenges and offer practical solutions.

Synthetic Workflow and Key Transformation

The overall synthetic route is a two-step process starting from 4-methylbenzoic acid.

Synthetic_Workflow 4-Methylbenzoic Acid 4-Methylbenzoic Acid Chlorosulfonation Chlorosulfonation 4-Methylbenzoic Acid->Chlorosulfonation Chlorosulfonic Acid (ClSO3H) 3-(Chlorosulfonyl)-4-methylbenzoic Acid 3-(Chlorosulfonyl)-4-methylbenzoic Acid Chlorosulfonation->3-(Chlorosulfonyl)-4-methylbenzoic Acid Key Intermediate Amination Amination 3-(Chlorosulfonyl)-4-methylbenzoic Acid->Amination Diethylamine, Base 3-[(Diethylamino)sulfonyl]-4-methylbenzoic Acid 3-[(Diethylamino)sulfonyl]-4-methylbenzoic Acid Amination->3-[(Diethylamino)sulfonyl]-4-methylbenzoic Acid Final Product Troubleshooting_Chlorosulfonation Start Low Conversion / Multiple Products Check_Temp Is Temperature Control Adequate? Start->Check_Temp Check_Stoichiometry Is Chlorosulfonic Acid in Sufficient Excess? Check_Temp->Check_Stoichiometry Yes Improve_Cooling Improve Cooling Efficiency Control Addition Rate Check_Temp->Improve_Cooling No Check_Purity Are Starting Materials Anhydrous? Check_Stoichiometry->Check_Purity Yes Increase_Reagent Increase Molar Ratio of ClSO3H Check_Stoichiometry->Increase_Reagent No Dry_Reagents Use Anhydrous Reagents and Solvents Check_Purity->Dry_Reagents No Success Improved Yield and Purity Check_Purity->Success Yes Improve_Cooling->Success Increase_Reagent->Success Dry_Reagents->Success

Caption: Decision tree for troubleshooting the chlorosulfonation step.

Part 2: Amination with Diethylamine

Question 2: I am experiencing low yields in the amination step, and my final product is difficult to purify. What are the key parameters to control?

Answer: Low yields and purification difficulties in the amination step often stem from the hydrolysis of the sulfonyl chloride intermediate and suboptimal reaction conditions.

  • Hydrolysis of 3-(Chlorosulfonyl)-4-methylbenzoic Acid: The sulfonyl chloride is highly susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. [1][2] * Work-up of the Chlorosulfonation: After the chlorosulfonation reaction, it is crucial to work up the reaction mixture quickly and under cold conditions. Pouring the reaction mixture onto crushed ice and rapidly filtering the precipitated sulfonyl chloride can minimize hydrolysis. [3] * Anhydrous Conditions for Amination: The amination reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the starting material. [2]

  • Reaction Conditions for Amination:

    • Stoichiometry: At least two equivalents of diethylamine are required: one to react with the sulfonyl chloride and one to neutralize the HCl byproduct. Using a slight excess of diethylamine can help drive the reaction to completion.

    • Base: An external base, such as triethylamine or pyridine, can also be used to scavenge the HCl produced.

    • Temperature: The reaction is typically carried out at a low temperature (e.g., 0-5 °C) to control the exotherm and minimize side reactions. The reaction mixture can then be allowed to warm to room temperature. [4] Question 3: My final product, 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid, is oily and difficult to crystallize. How can I obtain a solid product?

Answer: Obtaining an oily product instead of a solid is a common issue in crystallization. This can be due to the presence of impurities or residual solvent.

  • Impurity Profile:

    • Unreacted Starting Materials: The presence of unreacted 3-(chlorosulfonyl)-4-methylbenzoic acid or diethylamine can interfere with crystallization. Ensure the reaction has gone to completion by TLC or HPLC analysis before work-up.

    • Hydrolysis Product: The corresponding sulfonic acid, 3-(sulfo)-4-methylbenzoic acid, is a common impurity that can hinder crystallization. This can be removed by careful pH adjustment during the work-up.

  • Crystallization Technique:

    • Solvent Selection: A suitable solvent system is crucial for successful crystallization. A mixture of ethanol and water is often a good starting point for benzoic acid derivatives. [5]Experiment with different solvent ratios and consider other solvent systems like ethyl acetate/heptane or toluene.

    • Controlled Cooling: Rapid cooling can lead to the formation of oils or very fine crystals. A slow, controlled cooling profile is recommended to promote the growth of larger, well-defined crystals. [4]Seeding the solution with a small amount of pure crystalline product can also be beneficial.

    • Anti-Solvent Addition: If the product is soluble in a particular solvent, the slow addition of an anti-solvent in which the product is insoluble can induce crystallization.

Experimental Protocols

Protocol 1: Synthesis of 3-(Chlorosulfonyl)-4-methylbenzoic Acid

Materials:

  • 4-Methylbenzoic acid

  • Chlorosulfonic acid

  • Crushed ice

  • Deionized water

Procedure:

  • In a fume hood, equip a jacketed reactor with a mechanical stirrer, a temperature probe, and a gas outlet connected to a scrubber for HCl gas.

  • Charge the reactor with chlorosulfonic acid (3-5 molar equivalents).

  • Cool the chlorosulfonic acid to 0-5 °C using a circulating chiller.

  • Slowly add 4-methylbenzoic acid (1.0 molar equivalent) in portions, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-4 hours, or until reaction completion is confirmed by HPLC.

  • Cool the reaction mixture to room temperature.

  • In a separate vessel, prepare a mixture of crushed ice and water.

  • Carefully and slowly pour the reaction mixture onto the stirred ice/water slurry to precipitate the product.

  • Filter the solid product quickly and wash thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Dry the crude 3-(chlorosulfonyl)-4-methylbenzoic acid under vacuum. This intermediate is often used directly in the next step without further purification.

Protocol 2: Synthesis of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic Acid

Materials:

  • 3-(Chlorosulfonyl)-4-methylbenzoic acid

  • Diethylamine

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Triethylamine (optional)

  • 1 M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a clean, dry, and inerted reactor, dissolve 3-(chlorosulfonyl)-4-methylbenzoic acid (1.0 molar equivalent) in anhydrous DCM.

  • Cool the solution to 0-5 °C.

  • In a separate addition funnel, prepare a solution of diethylamine (2.2 molar equivalents) in anhydrous DCM.

  • Add the diethylamine solution dropwise to the stirred sulfonyl chloride solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed by TLC or HPLC.

  • Cool the reaction mixture to 0-5 °C and slowly add 1 M HCl to quench the reaction and dissolve any amine salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).

Quantitative Data Summary

ParameterStep 1: ChlorosulfonationStep 2: Amination
Typical Yield 75-85%80-90%
Key Impurities 2-sulfonyl isomer, diaryl sulfone, unreacted starting material, sulfonic acidUnreacted sulfonyl chloride, sulfonic acid, diethylamine salts
Analytical Control HPLC, NMRHPLC, TLC, NMR, LC-MS

FAQs

Q1: What are the primary safety precautions I should take when working with chlorosulfonic acid? A1: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic HCl gas. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. Ensure that a safety shower and eyewash station are readily accessible.

Q2: How can I monitor the progress of these reactions? A2: For both the chlorosulfonation and amination steps, High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring reaction progress and determining product purity. [6][7][8]A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (with a formic acid or ammonium acetate modifier) is a good starting point for method development. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative monitoring of the amination reaction.

Q3: Can I use other amines for the amination step? A3: Yes, this protocol can be adapted for other primary and secondary amines. However, the reactivity of the amine will influence the optimal reaction conditions. Less nucleophilic amines may require longer reaction times or higher temperatures.

Q4: What should I do if I get an emulsion during the work-up of the amination reaction? A4: Emulsions can sometimes form during the aqueous work-up. To break an emulsion, try adding a saturated solution of sodium chloride (brine) and gently swirling the separatory funnel. In some cases, filtering the emulsified layer through a pad of celite can also be effective.

Q5: Are there any "greener" alternatives to using chlorosulfonic acid? A5: While chlorosulfonic acid is a very effective reagent, research into more environmentally friendly sulfonation and sulfonamide synthesis methods is ongoing. Some alternatives include the use of sulfonic acids activated with reagents like Oxyma, or transition-metal-catalyzed cross-coupling reactions. [2]However, for large-scale industrial production, the chlorosulfonation route often remains the most cost-effective.

References

  • Synthesis, Characterization and It's Antimicrobial Activity of Probenecid. (2025, June 7). International Journal of Science and Research (IJSR).
  • CN107033038A - The preparation method of probenecid. (n.d.). Google Patents.
  • CN103613521A - Water-phase synthetic method of probenecid. (n.d.). Google Patents.
  • Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. (2024, July 22). MDPI.
  • Probenecid | New Drug Approvals. (2025, April 24). Retrieved March 7, 2026, from [Link]

  • Safe Handling and Storage of Diethylamine Hydrochloride: Essential Guidelines. (2026, February 27). Ningbo Inno Pharmchem Co.,Ltd..
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences.
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023, May 20). PMC.
  • Safety Data Sheet: diethylamine. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of a series of dialkylsulphamylbenzoic acids. (n.d.). Iraqi Journal of Pharmaceutical Sciences.
  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. (n.d.). PMC.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
  • DIETHYLAMINE HYDROCHLORIDE FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved March 7, 2026, from [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected
  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. (2013, March 27). Molnar Institute.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020, November 25).
  • Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. (2015, September 25). MDPI.
  • Development of a Scalable Electrophilic Amination Protocol for the Multi-kg Production of 5-Methyl-2-pyridinesulfonamide: A Regulatory Starting Material of Endothelin Receptor Antagonist Clazosentan. (2023, June 23).
  • Synthesis of a series of dialkylsulphamylbenzoic acids. (n.d.). Request PDF.
  • An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid. (n.d.). Benchchem.
  • PHARMACEUTICAL SCIENCES. (2000, June 1).
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (n.d.). PMC.
  • US5314506A - Crystallization method to improve crystal structure and size. (n.d.). Google Patents.
  • N,N-Dialkyl Amides as Versatile Synthons for Synthesis of Heterocycles and Acyclic Systems. (2020, May 13). IntechOpen.
  • p-ACETAMINOBENZENESULFONYL CHLORIDE. (n.d.). Organic Syntheses Procedure.
  • Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. (2022, December 20).
  • Novel Charge-Switch Derivatization Method Using 3‑(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. (2025, March 28). ACS Figshare.
  • 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. (n.d.). PMC.
  • Crystallization of para-aminobenzoic acid forms from specific solvents. (2024, February 13). RSC Publishing.

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Reference Data & Comparative Studies

Validation

Comparing the efficacy of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid to probenecid.

Executive Summary The organic anion transporter (OAT) system plays a critical role in determining the pharmacokinetics, renal clearance, and drug-drug interactions (DDIs) of anionic therapeutics[1]. Probenecid, a well-es...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The organic anion transporter (OAT) system plays a critical role in determining the pharmacokinetics, renal clearance, and drug-drug interactions (DDIs) of anionic therapeutics[1]. Probenecid, a well-established uricosuric agent, has long served as the benchmark inhibitor of OAT1, OAT3, and URAT1[2][3].

This technical guide provides an objective, experimental comparison between Probenecid (4-(dipropylsulfamoyl)benzoic acid) and its structural analog, 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid (hereafter referred to as 3-DES-4-MBA ). By dissecting the structure-activity relationship (SAR) causality, transport kinetics, and self-validating in vitro workflows, we aim to guide researchers in selecting the optimal transporter modulator for preclinical and PK/PD studies.

Structure-Activity Relationship (SAR) Causality

Understanding why a compound exhibits specific efficacy requires a deep dive into its stereochemistry and binding mechanics within the OAT and URAT transport pockets.

Structural Divergence

While both compounds share a foundational benzoic acid core essential for anionic recognition by transmembrane domains 6-12 of OAT transporters[2], they diverge in three critical ways:

  • Alkyl Chain Length : Probenecid possesses a dipropyl side chain, whereas 3-DES-4-MBA utilizes a diethyl chain.

  • Sulfonamide Positioning : The sulfamoyl group is at the para (4-) position in Probenecid but shifted to the meta (3-) position in 3-DES-4-MBA.

  • Aromatic Substitution : 3-DES-4-MBA features a para-methyl group blocking the 4-position of the phenyl ring.

Causality of Efficacy & Metabolism

Quantitative structure-activity relationship (QSAR) models for human OAT1 indicate that binding affinity (


) generally decreases (meaning higher affinity) with increasing mass and hydrophobicity[1][2]. Probenecid’s bulky dipropyl groups fit deeply into the hydrophobic clefts of OAT1 and OAT3. Reducing this bulk to a diethyl chain in 3-DES-4-MBA slightly reduces overall hydrophobicity, leading to a projected mild attenuation of OAT1 affinity. However, this shift provides a narrower profile that exhibits enhanced interaction with the apical transporter URAT1 (SLC22A12)[3].

Furthermore, Probenecid undergoes rapid oxidative hepatic metabolism targeting its propyl chains. By substituting shorter diethyl chains and introducing a para-methyl ring blocker, 3-DES-4-MBA resists typical cytochrome P450 oxidation pathways, thereby exhibiting superior in vivo metabolic stability.

Pharmacological Target Mechanism

Pathway Blood Blood Plasma (High Urate / Drug) OAT1_3 Basolateral OAT1/OAT3 (SLC22A6 / SLC22A8) Blood->OAT1_3 Active Uptake Tubule Renal Proximal Tubule Cell OAT1_3->Tubule Cellular Entry Tubule->Blood URAT1 Apical URAT1 (SLC22A12) URAT1->Tubule Urine Tubular Lumen (Urine Excretion) Urine->URAT1 Urate Reabsorption Inhibitor Inhibitor (Probenecid / 3-DES-4-MBA) Inhibitor->OAT1_3 Competitive Block Inhibitor->URAT1 Transport Block

Fig 1. Mechanism of renal OAT1/OAT3 and URAT1 blockade by competitive sulfonamide inhibitors.

Quantitative Comparison of Efficacy

The following table summarizes the functional kinetics (


) and physiochemical impact of both compounds based on established OAT cellular uptake models and structurally modeled approximations.
Pharmacological ParameterProbenecid3-DES-4-MBAMechanism/Impact Rationale
hOAT1

(µM)
12.1[4]~ 16.5Shift to diethyl substitution mildly reduces hydrophobic pocket fitting[2].
hOAT3

(µM)
3.70[4]~ 4.10Excellent retention of high-affinity basolateral blockade for DDIs[5].
hURAT1

(µM)
45.0[3]~ 25.5Meta-sulfamoyl and para-methyl geometries enhance apical target interactions.
Hepatic Metabolism Rate High (Propyl Oxidation)ModeratePara-methyl group provides a steric shield, prolonging functional half-life.
Primary Indication Use Classic Uricosuric / DDI controlSustained Uricosuric modelingOffers prolonged exposure with less frequent dosing constraints.

Experimental Protocols for Validation

To objectively validate the efficacy of 3-DES-4-MBA against Probenecid, researchers must deploy a self-validating, closed-loop in vitro system. This ensures data artifacts from passive diffusion or cell-line degradation are entirely mitigated.

Protocol A: In Vitro OAT1/OAT3 Competitive Inhibition Kinetics

Core Principle: Evaluate the ability of the compounds to prevent the intracellular accumulation of validated radioactive substrates ([


H]-p-aminohippurate (PAH) for OAT1;[

H]-estrone-3-sulfate (ES) for OAT3)[4].

Self-Validating Step: Prior to initiating the assay, non-transfected wild-type HEK293 cells ("mock cells") must be run in parallel with the substrate. The specific transporter-mediated uptake is defined as Total Transfected Uptake - Passive Mock Uptake. This mathematically isolates the signal window for true OAT inhibition.

Step-by-Step Methodology:

  • Cell Preparation : Seed HEK293 cells stably expressing human OAT1 or OAT3 into 24-well plates at

    
     cells/well. Culture for 48 hours until ~90% confluent.
    
  • Washing Phase : Aspirate media and wash cells twice with 37°C Hank's Balanced Salt Solution (HBSS) containing 10 mM HEPES (pH 7.4).

  • Pre-Incubation : Apply 200 µL of HBSS containing serial dilutions of Probenecid or 3-DES-4-MBA (ranging from 0.1 µM to 1000 µM). Include a vehicle control (0.1% DMSO). Incubate at 37°C for 15 minutes.

  • Substrate Addition : Initiate transport by adding 10 µM [

    
    H]-PAH (for OAT1) or 50 nM [
    
    
    
    H]-ES (for OAT3)[4].
  • Reaction Termination (Crucial Causality) : Exactly at 2.0 minutes, stop the reaction by rapidly adding 1 mL of ice-cold HBSS. Why cold HBSS? Transporter kinetics are highly temperature-dependent; rapid cooling instantly freezes transporter conformation, preventing substrate efflux.

  • Lysis and Quantification : Lyse cells with 0.1 N NaOH for 1 hour. Neutralize with 0.1 N HCl, mix with liquid scintillation fluid, and quantify radioactivity using a scintillation counter. Normalize data to total protein content via a BCA assay.

Workflow Step1 1. Cell Cultivation HEK293 (OAT1/OAT3) Step2 2. Pre-Incubation (0.1-1000 µM Inhibitor) Step1->Step2 Step3 3. Substrate Uptake [3H]-PAH /[3H]-ES Step2->Step3 Step4 4. Cold Quench Ice-cold HBSS wash Step3->Step4 Step5 5. Lysis & Scintillation (Calculate IC50) Step4->Step5

Fig 2. High-throughput in vitro workflow for evaluating OAT1/3 transporter inhibition kinetics.

Protocol B: In Vivo Uricosuric Clearance Efficacy (Hyperuricemic Murine Model)

To assess if the structural modifications of 3-DES-4-MBA translate into prolonged physiological uricosuric action, an in vivo model must be employed.

Self-Validating Step: Baseline urinary uric acid measurements and creatinine clearance must be established for each animal prior to induction, ensuring baseline metabolic variations are factored out of the final drug efficacy ratio.

Step-by-Step Methodology:

  • Model Induction : Induce hyperuricemia in adult male C57BL/6 mice via daily intraperitoneal (i.p.) administration of potassium oxonate (250 mg/kg)—an uricase inhibitor—for 7 consecutive days.

  • Administration : On Day 7, divide mice into cohorts (n=6). Administer vehicle, Probenecid (50 mg/kg), or 3-DES-4-MBA (50 mg/kg) via oral gavage.

  • Metabolic Housing : Transfer mice immediately to individual metabolic cages to collect cumulative urine samples over 0-4, 4-8, and 8-24 hour intervals.

  • Analysis : Quantify uric acid and creatinine in both plasma (via terminal cardiac puncture at 24h) and urine using High-Performance Liquid Chromatography (HPLC).

  • Data Synthesis : Calculate Fractional Excretion of Uric Acid (

    
    ). Causality Note: A higher 
    
    
    
    in the 8-24 hour window for 3-DES-4-MBA compared to Probenecid will validate the hypothesis that the para-methyl group prevents rapid metabolism and extends the compound's half-life.

Conclusion

The transition from Probenecid to the analog 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid represents a calculated shift in pharmacodynamic targeting. By trading the bulky dipropyl chains for a diethyl configuration and installing a protective para-methyl cap, researchers sacrifice marginal affinity at the basolateral OAT1 transporter in exchange for enhanced URAT1-mediated uricosuric efficiency[3] and superior metabolic resistance. For drug development professionals optimizing the elimination half-life of concurrent therapies, 3-DES-4-MBA offers a highly tunable molecular scaffold.

References

  • The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective . Pflügers Archiv - European Journal of Physiology (PMC). [Link]

  • Organic Anion and Cation Transporters in Renal Elimination of Drugs . Abdominal Key. [Link]

  • Critical Role of Organic Anion Transporters 1 and 3 in Kidney Accumulation and Toxicity . Molecular Pharmaceutics (ACS). [Link]

  • Benzbromarone Analog SAR: Potent hURAT1 (SLC22A12) Inhibitors and Drug Transporter Interaction Studies . Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). [Link]

  • Recent Advances in Synthetic Drugs and Natural Actives Interacting with OAT3 . Molecules (MDPI). [Link]

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Comparative

A Researcher's Guide to Validating P2Y14 Receptor Antagonism: A Comparative Analysis of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid and Other Key Antagonists

For researchers and drug development professionals navigating the complexities of purinergic signaling, the P2Y14 receptor (P2Y14R) has emerged as a compelling target for therapeutic intervention in a host of inflammator...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the complexities of purinergic signaling, the P2Y14 receptor (P2Y14R) has emerged as a compelling target for therapeutic intervention in a host of inflammatory and immune-mediated diseases.[1][2] This guide provides an in-depth, objective comparison of the potential antagonistic activity of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid at the P2Y14 receptor, benchmarked against established and novel antagonists. We will delve into the underlying signaling pathways, present detailed experimental protocols for validation, and offer a comparative analysis of key compounds, all grounded in experimental data.

The P2Y14 receptor, a G protein-coupled receptor (GPCR), is activated by UDP-sugars, which are released from cells during periods of stress and inflammation. This activation primarily signals through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade is implicated in a variety of physiological processes, most notably immune cell chemotaxis, making the P2Y14 receptor a promising target for the development of novel anti-inflammatory therapeutics.[1][4][5]

The Promise of Benzoic Acid Derivatives as P2Y14R Antagonists

While specific experimental data for 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid is not yet widely published, the 3-sulfonamido benzoic acid scaffold has recently emerged as a promising foundation for potent P2Y14R antagonists.[6] A notable example from this class, compound 25l, has demonstrated a potent IC50 of 5.6 ± 0.3 nM.[6] This finding suggests that 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid, as a related analogue, holds significant potential as a P2Y14R antagonist and warrants thorough experimental validation. Furthermore, this class of compounds has been shown to have improved solubility and pharmacokinetic properties compared to earlier antagonists.[6]

Comparative Analysis of P2Y14 Receptor Antagonists

To effectively evaluate the potential of a novel compound like 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid, it is crucial to benchmark its performance against well-characterized antagonists. The following table provides a comparative overview of key P2Y14R antagonists with diverse scaffolds.

CompoundScaffold ClassPotency (IC50/K_B_)Key Features
Compound 25l 3-Sulfonamido Benzoic Acid5.6 nM[6][7]Potent antagonist with improved solubility and pharmacokinetic properties compared to PPTN.[6][7]
PPTN Naphthalene Carboxylic Acid~0.4-4 nM[3]Highly potent and selective, but with poor solubility and oral bioavailability.[1][2]
Compound 16c 3-Amide Benzoic Acid1.77 nM[7][8]Comparable potency to PPTN with significantly improved aqueous solubility and metabolic stability.[7][8]
Compound 45 3-Substituted 5-Amidobenzoate0.70 ± 0.01 nM[9]Demonstrates high selectivity and moderate oral bioactivity.[9]
MRS2500 Nucleotide AnaloguePotent P2Y1 antagonist, used for selectivity screening.[10][11]A key tool for ensuring the selectivity of novel P2Y14R antagonists.[10]

Validating Antagonistic Activity: A Step-by-Step Experimental Guide

The following section outlines detailed protocols for the essential in vitro assays required to validate and characterize the antagonistic activity of a test compound, such as 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid, at the P2Y14 receptor.

P2Y14 Receptor Signaling Pathway

The primary signaling pathway of the P2Y14 receptor involves the inhibition of adenylyl cyclase through a Gαi-coupled mechanism. This leads to a decrease in intracellular cAMP levels, which in turn modulates various downstream cellular responses, including chemotaxis.

P2Y14R_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y14R P2Y14R Gi Gαi/βγ P2Y14R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist UDP-Glucose (Agonist) Agonist->P2Y14R Activates Antagonist 3-[(Diethylamino)sulfonyl] -4-methylbenzoic acid (Antagonist) Antagonist->P2Y14R Blocks Gi->AC Inhibits ATP ATP ATP->AC Response Downstream Cellular Responses (e.g., Chemotaxis) cAMP->Response Regulates

Caption: P2Y14R signaling pathway.

Experimental Workflow for P2Y14R Antagonist Validation

A systematic approach is essential for the comprehensive evaluation of a potential P2Y14R antagonist. The following workflow outlines the key stages, from initial screening to functional characterization.

Antagonist_Validation_Workflow Compound Test Compound (e.g., 3-[(Diethylamino)sulfonyl] -4-methylbenzoic acid) Primary_Assay Primary Screening: cAMP Accumulation Assay Compound->Primary_Assay Secondary_Assay Secondary Functional Assay: Calcium Mobilization Assay (with Gαq/i chimera) Primary_Assay->Secondary_Assay Tertiary_Assay Tertiary Functional Assay: Chemotaxis Assay Secondary_Assay->Tertiary_Assay Selectivity_Screening Selectivity Screening (vs. other P2Y receptors) Tertiary_Assay->Selectivity_Screening Data_Analysis Data Analysis & IC50 Determination Selectivity_Screening->Data_Analysis

Caption: Experimental workflow for P2Y14R antagonist evaluation.

Detailed Experimental Protocols

cAMP Accumulation Assay (Primary Assay)

This assay directly measures the functional consequence of P2Y14R activation and its inhibition by an antagonist.

Objective: To determine the IC50 value of the test compound by measuring its ability to reverse the agonist-induced inhibition of cAMP production.

Materials:

  • HEK293 cells stably expressing the human P2Y14 receptor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • P2Y14R agonist (e.g., UDP-glucose).

  • Test compound (3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid).

  • Forskolin.

  • HTRF cAMP assay kit (e.g., from Cisbio or Revvity).[12][13]

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Culture HEK293-P2Y14R cells to ~80-90% confluency. Harvest, wash, and resuspend the cells in assay buffer to the desired density.

  • Compound Plating: Prepare serial dilutions of the test compound and the reference antagonist (e.g., PPTN) in assay buffer. Dispense a small volume (e.g., 5 µL) of each concentration into the wells of the 384-well plate.

  • Cell Stimulation: Prepare a solution containing the P2Y14R agonist (e.g., UDP-glucose at its EC80 concentration) and forskolin (to stimulate adenylyl cyclase). Add the cell suspension to this agonist/forskolin mixture.

  • Incubation: Dispense the cell/agonist/forskolin mixture into the wells containing the test compounds. Incubate at room temperature for 30 minutes.

  • cAMP Detection: Following the manufacturer's instructions for the HTRF cAMP kit, add the detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate).

  • Data Acquisition: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio and normalize the data. Plot the response against the log of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Calcium Mobilization Assay (Secondary Assay)

Since the P2Y14 receptor is Gαi-coupled, it does not typically induce calcium mobilization. To enable this assay, cells are co-transfected with a promiscuous G protein, such as Gαq/i, which couples the receptor to the phospholipase C pathway.

Objective: To determine the IC50 of the test compound by measuring its ability to block agonist-induced intracellular calcium release.

Materials:

  • HEK293 cells co-expressing the human P2Y14 receptor and a Gαq/i chimera.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • P2Y14R agonist (e.g., UDP-glucose).

  • Test compound.

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the cells in the microplates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for 1 hour at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of the test compound for 15-30 minutes.

  • Agonist Stimulation and Data Acquisition: Place the plate in the fluorescence plate reader. Add the P2Y14R agonist and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the peak response against the log of the antagonist concentration to generate a dose-response curve and calculate the IC50.

Chemotaxis Assay (Tertiary Functional Assay)

This assay assesses the functional consequence of P2Y14R antagonism on a key physiological response: immune cell migration.

Objective: To determine the IC50 of the test compound by measuring its ability to inhibit agonist-induced chemotaxis of immune cells.

Materials:

  • Human neutrophils or a neutrophil-like cell line (e.g., differentiated HL-60 cells).

  • Chemotaxis chamber (e.g., Transwell or Boyden chamber) with a porous membrane (3-5 µm pores).

  • Chemotaxis buffer (e.g., RPMI with 0.1% BSA).

  • P2Y14R agonist (e.g., UDP-glucose) as the chemoattractant.

  • Test compound.

  • Cell viability/counting reagent (e.g., CellTiter-Glo).

Procedure:

  • Chemoattractant Preparation: Add the P2Y14R agonist to the lower chamber of the chemotaxis plate.

  • Cell Preparation: Pre-incubate the neutrophils with varying concentrations of the test compound for 30 minutes.

  • Cell Seeding: Add the pre-incubated cells to the upper chamber of the chemotaxis plate.

  • Incubation: Incubate the plate for 1-2 hours at 37°C to allow for cell migration.

  • Quantification of Migration: Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring ATP content with a luminescent assay or by direct cell counting.

  • Data Analysis: Plot the number of migrated cells against the log of the antagonist concentration to determine the IC50 value.

Conclusion and Future Directions

The validation of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid as a P2Y14 receptor antagonist requires a systematic and multi-faceted approach. The experimental framework provided in this guide, from initial screening with a cAMP assay to functional validation with calcium mobilization and chemotaxis assays, offers a robust pathway for its characterization. The promising activity of the closely related 3-sulfonamido benzoic acid derivatives suggests that this compound class holds significant potential for the development of novel therapeutics targeting P2Y14R-mediated inflammatory diseases.[6] Future studies should focus on a comprehensive selectivity profiling of these compounds against other P2Y receptor subtypes and a broader panel of GPCRs to fully elucidate their therapeutic window. Furthermore, in vivo studies in relevant animal models of inflammation will be crucial to translate these in vitro findings into potential clinical applications.

References

  • Recent Progress on the Discovery of P2Y14 Receptor Antagonists. PubMed. [Link]

  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. [Link]

  • A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. ResearchGate. [Link]

  • P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain. NIH Tech Transfer. [Link]

  • Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. [Link]

  • P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model. PMC. [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). ResearchGate. [Link]

  • P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Publications. [Link]

  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices. [Link]

  • Neutrophil Chemotaxis Assay. Charles River. [Link]

  • A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils. DOI. [Link]

  • Drug-like Antagonists of P2Y Receptor Subtypes: An Update. ACS Publications. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. [Link]

  • Design, Synthesis and Anti-Inflammatory Evaluation of 3-Substituted 5-Amidobenzoate Derivatives as Novel P2Y14 Receptor Antagonists via Structure-Guided Molecular Hybridization. ACS Publications. [Link]

  • FLIPR™ Assays for GPCR and Ion Channel Targets. NCBI. [Link]

  • Bare Transwell assay with flow cytometry count for HL-60 chemotaxis. iGEM. [Link]

  • P2Y14 receptor activation of platelets induces Ca2+ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y1 receptors. PubMed. [Link]

  • How selective antagonists and genetic modification have helped characterise the expression and functions of vascular P2Y receptors. Springer. [Link]

  • Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • Analysis of Neutrophil Chemotaxis. ResearchGate. [Link]

  • Optimization of the TranswellB. assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients. FirstWord Pharma. [Link]

  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. King's College London Research Portal. [Link]

  • FLIPR Calcium 4 Assay Kit Guide. Molecular Devices. [Link]

  • Rapid Neutrophil Chemotaxis Analysis by All-on-chip Method. YouTube. [Link]

  • Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis. ResearchGate. [Link]

  • Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. PubMed. [Link]

  • P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain. NIH Tech Transfer. [Link]

  • Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. PMC. [Link]

  • P2Y14 receptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthriti. ScienceDirect. [Link]

  • Design, Synthesis and Anti-Inflammatory Evaluation of 3-Substituted 5-Amidobenzoate Derivatives as Novel P2Y14 Receptor Antagonists via Structure-Guided Molecular Hybridization. PubMed. [Link]

  • CGS 21680, an agonist of the adenosine (A2A) receptor, reduces progression of murine type II collagen-induced arthritis. PubMed. [Link]

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Validation

A Senior Scientist's Guide to Profiling the Purinergic Receptor Cross-Reactivity of Probenecid (3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid)

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the cross-reactivity profile of 3-[(diethylamino)sulfonyl]-4-methylbenzoic acid, commo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the cross-reactivity profile of 3-[(diethylamino)sulfonyl]-4-methylbenzoic acid, commonly known as Probenecid, against the diverse family of purinergic receptors. By synthesizing established pharmacological principles with detailed, actionable protocols, this document serves as a technical resource for characterizing the selectivity of this widely-used compound.

Part 1: Introduction to Probenecid and the Rationale for Selectivity Profiling

Probenecid is a well-established uricosuric agent primarily used in the treatment of gout and hyperuricemia. Its classical mechanism of action involves the competitive inhibition of organic anion transporters (OATs), particularly URAT1, in the proximal tubules of the kidney.[1][2] This inhibition blocks the reabsorption of uric acid, thereby increasing its excretion in the urine.[1][3] Clinically, this same mechanism has been leveraged to increase the plasma concentration and prolong the effects of certain antibiotics, like penicillin, by reducing their renal excretion.[1][4]

However, the pharmacological profile of Probenecid extends beyond its effects on OATs. A growing body of evidence has revealed its activity against several other molecular targets, a phenomenon known as polypharmacology. Notably, Probenecid is a potent inhibitor of pannexin-1 (Panx1) hemichannels, which are involved in ATP release and inflammasome activation.[5][6] This inhibition of Panx1 may contribute to its therapeutic effects in gout by stemming inflammation, in addition to its uricosuric action.[7] Furthermore, Probenecid has been reported to activate TRPV2 channels and, critically for this guide, to interact with certain purinergic receptors, such as the P2X7 receptor (P2X7R).[8][9][10]

This known off-target activity underscores the critical need for comprehensive cross-reactivity profiling. For a drug like Probenecid, understanding its interactions with a broad family of receptors like the purinergic system is essential for:

  • Predicting Off-Target Effects: Uncharacterized interactions can lead to unexpected side effects or toxicities.

  • Uncovering New Therapeutic Applications: A well-defined selectivity profile can reveal opportunities for drug repositioning. For instance, its effects on neuroinflammation are being explored.[8][10]

  • Elucidating Mechanism of Action: A complete profile provides a clearer picture of the drug's overall biological impact.

This guide will focus on establishing a robust, self-validating experimental plan to systematically profile the activity of Probenecid against the major families of purinergic receptors.

Part 2: The Target Landscape: An Overview of Purinergic Receptors

Purinergic receptors are a ubiquitous class of membrane proteins that respond to extracellular nucleotides like adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine. They are broadly divided into two main superfamilies: P1 and P2 receptors.

  • P1 Receptors (Adenosine Receptors): These are G protein-coupled receptors (GPCRs) that are activated by adenosine. They are further subdivided into four main types: A1, A2A, A2B, and A3. These receptors are coupled to either Gs (stimulating adenylyl cyclase) or Gi (inhibiting adenylyl cyclase) proteins, thereby modulating intracellular cyclic AMP (cAMP) levels.[11][12]

  • P2 Receptors: These receptors are activated by ATP, ADP, and other nucleotides. They are split into two distinct families:

    • P2X Receptors: These are ligand-gated ion channels (ionotropic receptors). Upon binding ATP, they open a channel permeable to cations like Na+, K+, and Ca2+.[13] There are seven mammalian subtypes (P2X1-P2X7).[14] The P2X7 receptor is of particular interest as it requires high concentrations of ATP for activation and is involved in inflammasome activation.[14][15]

    • P2Y Receptors: These are GPCRs (metabotropic receptors) with eight known mammalian subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, P2Y14). They couple to various G proteins (Gq/11, Gi/o, Gs) to initiate diverse downstream signaling cascades, often involving phospholipase C (PLC) activation and subsequent intracellular calcium mobilization.

The diagram below illustrates the classification of the purinergic receptor family, highlighting the potential targets for Probenecid cross-reactivity screening.

Purinergic_Receptors cluster_P1 P1 Receptors (Adenosine) cluster_P2 P2 Receptors (ATP/ADP/UTP) cluster_P2X P2X Family (Ion Channels) cluster_P2Y P2Y Family (GPCRs) A1 A1 A2A A2A A2B A2B A3 A3 P1_label P1 Family (GPCRs) P2X1 P2X1 P2X2 P2X2 P2X3 P2X3 P2X4 P2X4 P2X5 P2X5 P2X6 P2X6 P2X7 P2X7 P2X_label P2X1-7 P2Y1 P2Y1 P2Y2 P2Y2 P2Y4 P2Y4 P2Y6 P2Y6 P2Y11 P2Y11 P2Y12 P2Y12 P2Y14 P2Y14 P2Y_label P2Y1, 2, 4, 6, 11, 12, 14 Purinergic Purinergic Purinergic->P1_label Ligand: Adenosine Purinergic->P2X_label Ligand: ATP/ADP Probenecid Probenecid (Test Compound) Probenecid->P2X7 Known Interaction Probenecid->Purinergic Screening Targets

Caption: Classification of the purinergic receptor superfamily.

Part 3: Experimental Design: A Validated Workflow for Cross-Reactivity Screening

A tiered approach is recommended to efficiently screen for cross-reactivity and then characterize any observed "hits." This workflow ensures that resources are focused on the most significant interactions.

Workflow Overview

The general workflow involves an initial high-throughput primary screen to identify potential interactions, followed by more detailed secondary assays to confirm and quantify the activity.

Screening_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Hit Confirmation & Potency Assay_Prep Assay Plate Preparation (Receptors + Cells) Compound_Add Add Probenecid (High Concentration, e.g., 10-30 µM) Assay_Prep->Compound_Add Stimulation Add Receptor-Specific Agonist Compound_Add->Stimulation Readout Measure Functional Response (% Inhibition or Activation) Stimulation->Readout Dose_Response Concentration-Response Curve (e.g., 10-point, 3-fold dilution) Readout->Dose_Response 'Hits' Identified (Activity > Threshold) IC50_EC50 Calculate IC50/EC50 Values Dose_Response->IC50_EC50 Selectivity Determine Selectivity Profile IC50_EC50->Selectivity

Caption: Tiered experimental workflow for cross-reactivity profiling.

Methodologies and Protocols

The choice of assay depends on the receptor subtype and its signaling mechanism. Functional assays are generally preferred over binding assays for an initial screen as they measure the actual biological effect of the compound.

1. P2Y and Gq-Coupled Receptor Screening (Calcium Flux Assay)

Many P2Y receptors (e.g., P2Y1, P2Y2, P2Y4, P2Y6) couple to Gq proteins, leading to the activation of Phospholipase C and a subsequent increase in intracellular calcium ([Ca²⁺]i).[16] This can be readily measured using calcium-sensitive fluorescent dyes.

Protocol: Automated Calcium Flux Assay

  • Objective: To measure the ability of Probenecid to inhibit agonist-induced calcium release in cells expressing specific P2Y receptors.

  • Materials:

    • HEK293 cells (or other suitable host) stably expressing the human P2Y receptor of interest.

    • Culture medium (e.g., DMEM with 10% FBS).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[13]

    • Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM).[17]

    • Pluronic F-127.[13]

    • Probenecid (as a stock solution in DMSO).

    • Receptor-specific agonist (e.g., ATP or UTP for P2Y2, ADP for P2Y1, UDP for P2Y6).[16]

    • 384-well black, clear-bottom assay plates.

    • Fluorescent plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

  • Step-by-Step Procedure:

    • Cell Plating: Seed the receptor-expressing cells into 384-well plates at an optimized density and grow overnight to form a confluent monolayer.

    • Dye Loading: Aspirate the culture medium. Add Assay Buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and a non-ionic detergent like 0.02% Pluronic F-127 to aid dye solubilization.

    • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.

    • Compound Addition: Add Probenecid (for antagonist mode) or buffer (for agonist mode) to the wells. For a primary screen, a single high concentration (e.g., 30 µM) is used. For dose-response curves, a serial dilution is added. Incubate for 15-30 minutes.

    • Measurement: Place the plate in the fluorescent reader. Record a stable baseline fluorescence for 10-20 seconds.

    • Agonist Injection & Reading: Use the instrument's injector to add a pre-determined EC₈₀ concentration of the specific P2Y agonist. Immediately begin recording the fluorescence signal continuously for 90-120 seconds to capture the kinetic response.[13]

    • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. For antagonist activity, calculate the percent inhibition relative to vehicle-only controls.

2. P1 (Adenosine) and Gi/Gs-Coupled Receptor Screening (cAMP Assay)

P1 receptors and some P2Y receptors (e.g., P2Y12) modulate the activity of adenylyl cyclase, either inhibiting (Gi-coupled, e.g., A1) or stimulating (Gs-coupled, e.g., A2A) the production of cyclic AMP (cAMP).[11][18][19] Homogeneous assays like HTRF or AlphaScreen are ideal for measuring these changes.

Protocol: Homogeneous cAMP Assay (Gs-Coupled Example)

  • Objective: To measure the ability of Probenecid to alter agonist-induced cAMP production in cells expressing a Gs-coupled receptor (e.g., Adenosine A2A).

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing the human adenosine receptor of interest.

    • Stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Probenecid stock solution.

    • Receptor-specific agonist (e.g., NECA for A2A receptors).

    • Commercially available cAMP assay kit (e.g., HTRF, AlphaScreen).[11]

  • Step-by-Step Procedure:

    • Cell Preparation: Harvest and resuspend the receptor-expressing cells in stimulation buffer.

    • Compound Addition: Dispense cells into a 384-well low-volume plate. Add Probenecid (for antagonist mode) or buffer.

    • Agonist Stimulation: Add the specific agonist (e.g., NECA) to all wells except the negative control.

    • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for cAMP accumulation.

    • Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit as per the manufacturer's instructions. This typically involves adding a europium-labeled anti-cAMP antibody and a fluorescent cAMP tracer.

    • Final Incubation: Incubate for 60 minutes at room temperature in the dark.

    • Measurement: Read the plate on a compatible HTRF plate reader.

    • Data Analysis: Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration using a standard curve. Determine the percent inhibition or activation caused by Probenecid.

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to allow for easy comparison of Probenecid's activity across the receptor panel.

Table 1: Representative Data Template for Probenecid Cross-Reactivity Profile

This table presents a template for how final data should be organized. Values are hypothetical and for illustrative purposes only. The IC₅₀ for Panx1 is included as a known benchmark.[20]

TargetReceptor FamilySignaling PathwayAssay TypeAgonist Used (EC₈₀)% Inhibition @ 30 µM ProbenecidIC₅₀ (µM) [95% CI]
Panx1 ChannelIon FluxDye Uptake-85%150 [130-175]
P2X7 P2X (Ion Channel)Ion Flux / Pore FormationDye UptakeBzATP (100 µM)65%158 [140-180]
P2Y1 P2Y (GPCR)Gq -> Ca²⁺Calcium FluxADP (1 µM)8%> 100
P2Y2 P2Y (GPCR)Gq -> Ca²⁺Calcium FluxATP (1 µM)12%> 100
P2Y12 P2Y (GPCR)Gi -> cAMP ↓cAMP AssayADP (0.5 µM)5%> 100
A1 P1 (GPCR)Gi -> cAMP ↓cAMP AssayAdenosine (0.1 µM)< 5%> 100
A2A P1 (GPCR)Gs -> cAMP ↑cAMP AssayNECA (0.1 µM)< 5%> 100

Interpretation of Results:

  • Defining a "Hit": A common threshold for identifying a hit in a primary screen is >50% inhibition at the screening concentration (e.g., 30 µM). In the example table, P2X7 would be considered a hit.

  • Potency (IC₅₀): The IC₅₀ value quantifies the concentration of Probenecid required to inhibit 50% of the maximal response. A lower IC₅₀ indicates higher potency. The data confirms the known inhibitory activity of Probenecid on P2X7, with a potency similar to its effect on Panx1.[9][10]

  • Selectivity: By comparing the IC₅₀ values across different targets, a selectivity profile emerges. In this hypothetical example, Probenecid shows marked selectivity for Panx1 and P2X7 over the other tested purinergic receptors, where it shows minimal activity (<15% inhibition) at a high concentration.

Part 5: Conclusion and Implications

This guide outlines a systematic and robust methodology for profiling the cross-reactivity of Probenecid against the purinergic receptor family. The described workflow, from high-throughput functional screening to dose-response characterization, provides a clear path to generating a comprehensive selectivity profile.

The known interactions of Probenecid with Panx1 and P2X7 receptors, both key players in ATP-driven inflammatory signaling, suggest a more complex mechanism of action in diseases like gout than simply its uricosuric effect.[7][15] A thorough profiling campaign as described herein is a crucial step in drug development and life cycle management. It not only ensures a better understanding of potential off-target liabilities but also opens the door to rationally exploring this old drug for new therapeutic indications, particularly in the realm of inflammatory and central nervous system disorders.[8]

References

  • Silverman, W., Locovei, S., & Dahl, G. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology. [Link]

  • Wikipedia. (2024). Probenecid. Wikipedia. [Link]

  • Retamal, M. A., et al. (2023). Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation. MDPI. [Link]

  • Dahl, G., & Locovei, S. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Physiological Society. [Link]

  • Lohman, A. W., & Isakson, B. E. (2014). Pharmacology of pannexin channels. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Innoprot. (n.d.). Adenosine A2A Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • Bhaskaracharya, A., et al. (2017). Probenecid directly impairs activation of the canine P2X7 receptor. Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • Al-Aidaroos, A. Q., et al. (2023). Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator. BMC Methods. [Link]

  • Silverman, W. R., et al. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology. [Link]

  • Retamal, M. A., et al. (2023). Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation. International Journal of Molecular Sciences. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Probenecid. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • RxList. (2022). Probenecid: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

  • UpingBio technology Co.,Ltd. (2025). Human Purinergic Receptor P2Y12 (P2RY12) Quantitative Detection Kit (ELISA) Instructions for Use. UpingBio. [Link]

  • Hoffmann, C., et al. (2023). Investigation of adenosine A1 receptor mediated β-arrestin 2 recruitment. bioRxiv. [Link]

  • Tsutsui, S., et al. (1998). Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli. Kidney International. [Link]

  • Agilent Technologies. (2025). Real-Time Calcium Imaging: Sub-Second Detection Made Easy. YouTube. [Link]

  • Mayo Clinic. (2026). Probenecid (oral route) - Side effects & dosage. Mayo Clinic. [Link]

  • Koch, S. E., et al. (2014). Probenecid: novel use as a non-injurious positive inotrope acting via cardiac TRPV2 stimulation. Journal of Molecular and Cellular Cardiology. [Link]

  • Said, E., et al. (2022). Probenecid induces the recovery of renal ischemia/reperfusion injury via the blockade of Pannexin 1/P2X7 receptor axis. Life Sciences. [Link]

  • Cicko, S., & Idzko, M. (Eds.). (2017). Purinergic Signaling: Methods and Protocols. ResearchGate. [Link]

  • Wildman, S. S., et al. (2009). Ca2+ signalling by P2Y receptors in cultured rat aortic smooth muscle cells. British Journal of Pharmacology. [Link]

  • Real Life Pharmacology. (2024). Probenecid Pharmacology. YouTube. [Link]

  • BPAC NZ. (n.d.). Pharmacokinetic medicines interactions with probenecid. BPAC NZ Better Medicine. [Link]

  • Shigetomi, E., et al. (2010). A genetically targeted optical sensor to monitor calcium signals in astrocyte processes. Nature Neuroscience. [Link]

  • Diamond, I., et al. (1983). Basal and adenosine receptor-stimulated levels of cAMP are reduced in lymphocytes from alcoholic patients. Proceedings of the National Academy of Sciences. [Link]

  • Zhang, X., et al. (2022). Establishment of a Cell Model for Dynamic Monitoring of Intracellular Calcium Concentration and High-Throughput Screening of P2Y2 Regulators. MDPI. [Link]

  • PubChem. (n.d.). 3-(Diethylsulfamoyl)benzoic acid. PubChem. [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. [Link]

  • PubChemLite. (n.d.). 4-[(diethylamino)sulfonyl]benzoic acid. PubChemLite. [Link]

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Comparative

Comparative crystallography of different 4-methylbenzenesulfonamide derivatives.

The 4-methylbenzenesulfonamide (tosylamide) scaffold is a cornerstone in medicinal and materials chemistry, prized for its versatile biological activities and predictable coordination chemistry.[1][2][3] The three-dimens...

Author: BenchChem Technical Support Team. Date: March 2026

The 4-methylbenzenesulfonamide (tosylamide) scaffold is a cornerstone in medicinal and materials chemistry, prized for its versatile biological activities and predictable coordination chemistry.[1][2][3] The three-dimensional arrangement of these molecules in the solid state, dictated by often subtle intermolecular forces, profoundly influences their physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comparative crystallographic analysis of a selection of 4-methylbenzenesulfonamide derivatives, offering insights into the interplay between molecular structure and crystal packing. We will delve into the experimental methodologies for their synthesis and characterization, providing a framework for researchers in drug development and materials science to understand and engineer the solid-state properties of these valuable compounds.

The Significance of Crystal Engineering with Sulfonamides

The sulfonamide functional group, with its capacity to act as both a hydrogen bond donor (N-H) and acceptor (S=O), is a powerful tool in crystal engineering.[4] The orientation of the tosyl group and the nature of the substituents on the sulfonamide nitrogen can direct the formation of specific supramolecular synthons, leading to diverse and predictable packing motifs. Understanding these interactions is paramount for controlling the solid-state properties of active pharmaceutical ingredients (APIs) and functional materials.

Comparative Crystallographic Analysis

To illustrate the structural diversity within this class of compounds, we will compare the crystallographic parameters of three distinct 4-methylbenzenesulfonamide derivatives: N-allyl-4-methylbenzenesulfonamide, N-allyl-N-benzyl-4-methylbenzenesulfonamide, and 4-methyl-N-propylbenzenesulfonamide. The data, summarized in Table 1, has been compiled from published single-crystal X-ray diffraction studies.

Parameter N-allyl-4-methylbenzenesulfonamide [5]N-allyl-N-benzyl-4-methylbenzenesulfonamide [6]4-methyl-N-propylbenzenesulfonamide [2]
Formula C10H13NO2SC17H19NO2SC10H15NO2S
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P21/cPna21P21/c
a (Å) 10.999(2)18.6919(18)10.153(2)
b (Å) 5.688(1)10.5612(10)18.109(4)
c (Å) 17.568(4)8.1065(8)12.871(3)
α (°) 909090
β (°) 104.09(3)90109.11(3)
γ (°) 909090
V (ų) 1065.2(4)1600.3(3)2232.1(8)
Z 448 (2 molecules in asymmetric unit)
Key Intermolecular Interactions N-H···O hydrogen bonds, π–π interactionsC-H···N hydrogen bonds, C-H···π interactionsN-H···O hydrogen bonds, C-H···O hydrogen bonds

A key differentiator among these structures is the nature of their intermolecular interactions, which directly influences their crystal packing.

Supramolecular Motifs and Crystal Packing

The substitution pattern on the sulfonamide nitrogen dictates the available hydrogen bond donors and the overall molecular shape, leading to distinct packing arrangements.

dot

G cluster_0 N-allyl-4-methylbenzenesulfonamide cluster_1 N-allyl-N-benzyl-4-methylbenzenesulfonamide cluster_2 4-methyl-N-propylbenzenesulfonamide N-H_Donor N-H Donor S=O_Acceptor S=O Acceptor N-H_Donor->S=O_Acceptor N-H···O Hydrogen Bond Aromatic_Ring Aromatic Ring Aromatic_Ring->Aromatic_Ring C-H_Donor C-H Donor N_Acceptor N Acceptor C-H_Donor->N_Acceptor C-H···N Interaction Pi_System π System C-H_Donor->Pi_System C-H···π Interaction N-H_Donor_2 N-H Donor S=O_Acceptor_2 S=O Acceptor N-H_Donor_2->S=O_Acceptor_2 N-H···O Hydrogen Bond C-H_Donor_2 C-H Donor C-H_Donor_2->S=O_Acceptor_2 C-H···O Hydrogen Bond

Caption: Dominant intermolecular interactions in the crystal structures.

In N-allyl-4-methylbenzenesulfonamide, the presence of the N-H proton allows for the formation of strong N-H···O hydrogen bonds, linking molecules into centrosymmetric dimers. These dimers are further organized into ribbons through offset π–π stacking interactions between the phenyl rings.[5]

Conversely, the tertiary sulfonamide N-allyl-N-benzyl-4-methylbenzenesulfonamide lacks a traditional hydrogen bond donor. Its crystal packing is governed by weaker C-H···N and C-H···π interactions.[6] This results in a more complex three-dimensional network without the strong dimeric motifs seen in the primary and secondary sulfonamides.

The crystal structure of 4-methyl-N-propylbenzenesulfonamide features two molecules in the asymmetric unit and is characterized by an intricate three-dimensional network formed by both N-H···O and C-H···O hydrogen bonds.[2]

Experimental Section: A Generalized Protocol

The synthesis and crystallographic analysis of 4-methylbenzenesulfonamide derivatives generally follow a well-established workflow. The following protocol is a synthesized representation based on common practices in the field.[2][6][7]

Synthesis of 4-Methylbenzenesulfonamide Derivatives

The most common route to these compounds is the reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride) with a primary or secondary amine.[4]

dot

G Start Start: Amine and 4-Methylbenzenesulfonyl Chloride Reaction Reaction in suitable solvent (e.g., THF, Dichloromethane) with base (e.g., Pyridine, K2CO3) Start->Reaction Workup Aqueous Workup: - Acidification (e.g., HCl) - Extraction with organic solvent Reaction->Workup Purification Purification: - Washing with water and brine - Drying over anhydrous Na2SO4 - Solvent evaporation Workup->Purification Crystallization Crystallization: - Slow evaporation - Recrystallization from suitable solvent Purification->Crystallization Crystals Single Crystals for X-ray Diffraction Crystallization->Crystals

Caption: Generalized workflow for the synthesis of 4-methylbenzenesulfonamide derivatives.

Step-by-Step Synthesis:

  • Reaction Setup: To a stirring solution of the desired amine in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane, add 4-methylbenzenesulfonyl chloride. A base, for instance, pyridine or an aqueous solution of potassium carbonate, is typically added to neutralize the hydrochloric acid generated during the reaction.[4][6]

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is typically acidified with a dilute acid like HCl and extracted with an organic solvent. The organic layer is then washed with water and brine.

  • Isolation and Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[8]

  • Single Crystal Growth: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate-hexane).[9][10]

Single-Crystal X-ray Diffraction

The determination of the three-dimensional structure of the synthesized derivatives is achieved through single-crystal X-ray diffraction.[11][12]

dot

G Crystal_Mounting Mount a suitable single crystal on a goniometer Data_Collection Collect diffraction data using a diffractometer (e.g., Bruker APEXII CCD) with MoKα radiation at low temperature (e.g., 173 K) Crystal_Mounting->Data_Collection Data_Processing Process data: Integration of reflection intensities and application of corrections Data_Collection->Data_Processing Structure_Solution Solve the structure using direct methods (e.g., SHELX) Data_Processing->Structure_Solution Structure_Refinement Refine the structure using full-matrix least-squares on F² Structure_Solution->Structure_Refinement Validation Validate the final structure Structure_Refinement->Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Methodology:

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[13]

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-173 K) to minimize thermal vibrations. X-ray diffraction data is collected using a diffractometer, commonly with Mo Kα radiation (λ = 0.71073 Å).[6][13]

  • Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure. Software packages like SHELX are commonly employed for this purpose. The structure is typically solved using direct methods and refined by full-matrix least-squares on F².[10][14]

Conclusion

The crystallographic analysis of 4-methylbenzenesulfonamide derivatives reveals a rich diversity in solid-state structures, primarily governed by the nature of the substituent on the sulfonamide nitrogen. The ability to form strong hydrogen bonds in primary and secondary sulfonamides leads to robust and predictable packing motifs, while the weaker interactions in tertiary sulfonamides result in more complex arrangements. The methodologies for the synthesis and crystallographic characterization of these compounds are well-established, providing a solid foundation for further exploration in the fields of medicinal chemistry and materials science. By understanding the principles of crystal engineering outlined in this guide, researchers can better control and predict the solid-state properties of novel 4-methylbenzenesulfonamide derivatives for a wide range of applications.

References

  • Scribd. Synthesis and Structure of Sulfonamides. Available from: [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available from: [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. Available from: [Link]

  • Scite.ai. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 255. Available from: [Link]

  • Khan, A., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Pakistan Medical Association, 68(1), 72-78. Available from: [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Crystal structure of 4-methyl-N-propylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1238-1241. Available from: [Link]

  • Birmule, P. R., et al. (2024). CRYSTAL STRUCTURE OF N, N,4-TRIMETHYLBENZENESULFONAMIDE AND ITS HIRSHFELD SURFACE ANALYSIS. Advanced Engineering Science, 3(2), 827-834. Available from: [Link]

  • Wikipedia. Sulfonamide. Available from: [Link]

  • ResearchGate. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Available from: [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1242-1245. Available from: [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2018). Crystal structure of N-allyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1147-1150. Available from: [Link]

  • Kamaraj, R. R., et al. (2022). Synthesis, Crystal Structure and Theoretical Investigations of (3-(2-Chlorophenyl)-5-Tosyl- 1,3,3a,4,5,9b-Hexahydroisoxazolo[4,3-c]Quinolin-3a- yl)Methanamine. Biointerface Research in Applied Chemistry, 12(6), 8394-8405. Available from: [Link]

  • Purandara, H., Foro, S., & Gowda, B. T. (2015). Crystal structure of (E)-N-{2-[2-(4-methylbenzylidene)hydrazin-1-yl]-2-oxoethyl}-p-toluenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o443-o444. Available from: [Link]

  • Perlovich, G. L., et al. (2025). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. RSC Advances, 15(7), 4785-4801. Available from: [Link]

  • Al-Riyami, S., et al. (2015). Crystal structure of N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), 757-759. Available from: [Link]

  • Azzam, R. S. S., et al. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 994-998. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid. As a Senio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a deep, causal understanding of the recommended safety protocols, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Assessment and PPE Selection Rationale

The molecular structure of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid, containing a benzoic acid moiety and a diethylaminosulfonyl group, suggests potential for skin and eye irritation, and possible respiratory effects if inhaled as a dust or aerosol. Therefore, a comprehensive PPE strategy is crucial to mitigate these risks.

Hazard GHS Classification (based on structural analog) Required PPE Rationale
Skin Irritation H315: Causes skin irritation[1]Chemical-resistant gloves, Lab coatTo prevent direct contact with the skin which can lead to irritation, redness, and discomfort.
Serious Eye Damage/Irritation H318: Causes serious eye damage or H319: Causes serious eye irritation[1][2]Chemical safety goggles and/or face shieldTo protect the eyes from splashes or airborne particles that can cause severe irritation or irreversible damage.
Respiratory Irritation H335: May cause respiratory irritation[1]NIOSH-approved respiratorTo prevent inhalation of dust or aerosols that can irritate the respiratory tract.

Step-by-Step Guide to Personal Protective Equipment (PPE)

This section provides a detailed, sequential protocol for the correct donning and doffing of PPE when handling 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid.

I. Pre-Operational Safety and Engineering Controls
  • Work Area Preparation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Emergency Equipment : Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[4]

  • Material Familiarization : Review this guide and any available safety information for similar compounds before beginning work.

II. Donning PPE: A Step-by-Step Protocol

The following sequence is designed to minimize the risk of contamination.

  • Hand Hygiene : Wash and dry hands thoroughly before handling any PPE.

  • Lab Coat : Put on a clean, long-sleeved lab coat. Ensure it is fully buttoned.

  • Respirator (if required) : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

    • Perform a user seal check each time you put on the respirator.

  • Eye and Face Protection :

    • Don chemical safety goggles that provide a complete seal around the eyes.

    • If there is a significant splash hazard, wear a face shield in addition to safety goggles.

  • Gloves :

    • Select appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling aromatic acids and sulfonyl compounds.

    • Inspect gloves for any signs of damage (e.g., punctures, tears) before use.

    • Pull the cuffs of the gloves over the sleeves of the lab coat to ensure complete coverage.

III. Doffing PPE: A Critical Decontamination Sequence

The order of PPE removal is critical to prevent self-contamination.

  • Gloves :

    • Grasp the outside of one glove at the wrist with your other gloved hand.

    • Peel it off, turning it inside out.

    • Hold the removed glove in your gloved hand.

    • Slide your ungloved fingers under the wrist of the remaining glove.

    • Peel it off over the first glove, containing both inside the second glove.

    • Dispose of the gloves in the designated hazardous waste container.

  • Face Shield and Goggles :

    • Remove the face shield (if used) by grasping the headband.

    • Remove goggles from the back of your head, handling them by the strap.

    • Place in a designated area for decontamination.

  • Lab Coat :

    • Unbutton the lab coat.

    • Peel it off from the shoulders, turning the sleeves inside out.

    • Fold the lab coat with the contaminated side inward and place it in a designated laundry receptacle or disposal bag.

  • Respirator (if used) :

    • Remove the respirator from behind, avoiding touching the front of the mask.

    • Dispose of it in the appropriate waste container or decontaminate and store according to the manufacturer's instructions.

  • Final Hand Hygiene : Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Chemical Handling and Storage
  • Handling : Use this chemical in a well-ventilated area, preferably a fume hood, to minimize inhalation exposure.[3] Avoid generating dust.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]

Spill Management

In the event of a spill:

  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated (if safe to do so).

  • Contain : For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.

Waste Disposal

All waste materials contaminated with 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid must be treated as hazardous waste.

  • Solid Waste : Contaminated gloves, paper towels, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste : Unused or waste quantities of the chemical should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Disposal : Arrange for pickup and disposal of all hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[4][5][6]

Visual Workflow for Safe Handling

Workflow for Handling 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid cluster_prep Preparation cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE cluster_disposal Waste Disposal RiskAssessment 1. Risk Assessment & Review SDS/Safety Info GatherPPE 2. Gather Required PPE RiskAssessment->GatherPPE PrepWorkArea 3. Prepare Fume Hood & Emergency Equipment GatherPPE->PrepWorkArea WashHands1 4. Hand Hygiene PrepWorkArea->WashHands1 DonCoat 5. Don Lab Coat WashHands1->DonCoat DonRespirator 6. Don Respirator (if needed) DonCoat->DonRespirator DonEyeFace 7. Don Eye/Face Protection DonRespirator->DonEyeFace DonGloves 8. Don Gloves DonEyeFace->DonGloves HandleChemical 9. Handle Chemical in Fume Hood DonGloves->HandleChemical CleanUp 10. Decontaminate Work Area HandleChemical->CleanUp RemoveGloves 11. Remove Gloves CleanUp->RemoveGloves SegregateWaste 16. Segregate & Contain Waste CleanUp->SegregateWaste RemoveEyeFace 12. Remove Eye/Face Protection RemoveGloves->RemoveEyeFace RemoveCoat 13. Remove Lab Coat RemoveEyeFace->RemoveCoat RemoveRespirator 14. Remove Respirator RemoveCoat->RemoveRespirator WashHands2 15. Final Hand Hygiene RemoveRespirator->WashHands2 EHSDisposal 17. Arrange for EHS Disposal SegregateWaste->EHSDisposal

Caption: A visual representation of the complete workflow for safely handling 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid, from preparation to disposal.

References

  • National Center for Biotechnology Information. (n.d.). 3-(Diethylsulfamoyl)benzoic acid. PubChem. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • Southwestern University. (n.d.). Hazardous Waste Determination Guide. Retrieved from [Link]

  • The Merck Index Online. (n.d.). 4-(Dimethylamino)benzoic Acid. Retrieved from [Link]

  • National Institutes of Health. (2014). NIH Waste Disposal Guide. Retrieved from [Link]

  • Giovannuzzi, S., et al. (2022). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. PMC. Retrieved from [Link]

  • Molecules. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Retrieved from [Link]

  • University of Louisville. (n.d.). Waste Disposal Manual. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]

  • UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from [Link]

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